4-(Carboxyvin-2-YL)phenylboronic acid
Description
Properties
IUPAC Name |
(E)-3-(4-boronophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMLKNHGGSYOMP-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159896-15-8 | |
| Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Carboxyvin-2-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(carboxyvin-2-YL)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details a robust synthesis protocol and outlines the analytical methods for its complete characterization, presenting key data in a clear and accessible format.
Introduction
This compound, also known as 4-(trans-2-carboxyvinyl)phenylboronic acid, is an organic compound featuring a phenylboronic acid moiety linked to a carboxylic acid via a vinyl spacer. This bifunctional molecule is of significant interest in the development of pharmaceuticals, particularly as a component in targeted drug delivery systems and as a versatile intermediate in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. Its rigid structure and potential for hydrogen bonding make it an attractive candidate for the design of novel materials with specific optical and electronic properties.
Synthesis of this compound
A reliable and efficient method for the synthesis of 4-(trans-2-carboxyvinyl)phenylboronic acid is the Knoevenagel condensation of 4-formylphenylboronic acid with malonic acid, followed by decarboxylation. This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions.
Synthesis Pathway
The synthesis proceeds in a one-pot reaction where the aldehyde group of 4-formylphenylboronic acid condenses with the active methylene group of malonic acid, catalyzed by a base such as pyridine. The resulting intermediate undergoes spontaneous decarboxylation upon heating to yield the final product.
4-(Carboxyvin-2-YL)phenylboronic acid chemical properties and stability
Core Chemical Properties
4-(trans-2-Carboxyvinyl)phenylboronic acid is a bifunctional organic compound containing both a boronic acid and a carboxylic acid moiety, attached to a phenyl ring via a vinyl linker. This structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Physicochemical Data
The known quantitative data for 4-(trans-2-Carboxyvinyl)phenylboronic acid are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-3-(4-boronophenyl)prop-2-enoic acid | |
| Synonyms | 4-(2-Carboxy-(E)-ethenyl)benzeneboronic acid, 4-(E-2-Carboxyvinyl)phenylboronic acid | [1] |
| CAS Number | 159896-15-8 | [1] |
| Chemical Formula | C₉H₉BO₄ | [1] |
| Molecular Weight | 191.98 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 187-193 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Detailed experimental spectra for 4-(trans-2-Carboxyvinyl)phenylboronic acid are not widely published. The following represents expected spectroscopic characteristics based on its structure and data from related compounds.
-
¹H NMR: Expected signals would include peaks in the aromatic region (around 7-8 ppm) corresponding to the protons on the phenyl ring, vinylic protons (around 6-8 ppm with characteristic trans coupling), and a broad singlet for the acidic protons of the boronic acid and carboxylic acid groups.
-
¹³C NMR: Aromatic and vinylic carbons would appear in the range of 120-150 ppm. The carbonyl carbon of the carboxylic acid would be expected at a higher chemical shift (around 170 ppm). The carbon atom attached to the boron atom would also have a characteristic chemical shift.
-
FT-IR: Characteristic vibrational bands would be expected for the O-H stretching of the carboxylic acid and boronic acid (broad band around 3000-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), C=C stretching of the vinyl group (around 1630 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).
-
Mass Spectrometry: The fragmentation pattern of phenylboronic acids in mass spectrometry can be complex. For 4-(trans-2-Carboxyvinyl)phenylboronic acid, fragmentation would likely involve loss of water, CO₂, and potentially cleavage of the vinyl linker. The most intense fragments for the parent phenylboronic acid upon electron transfer are BO⁻ and BO₂⁻.[2]
Stability and Handling
Stability Profile
Detailed stability studies on 4-(trans-2-Carboxyvinyl)phenylboronic acid are not publicly available. However, based on the general behavior of phenylboronic acids, the following can be inferred:
-
Moisture Sensitivity: Phenylboronic acids are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides called boroxines. It is recommended to handle this compound under a dry, inert atmosphere.
-
Thermal Stability: The melting point suggests a reasonable degree of thermal stability. However, prolonged heating can promote dehydration to the boroxine.
-
Light Sensitivity: While specific photostability data is unavailable, it is good practice to store the compound protected from light.
-
Oxidative Stability: Boronic acids can be susceptible to oxidation. The presence of a carboxyl group might influence its oxidative stability.[3]
Storage and Handling Recommendations
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation due to moisture and air.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
Experimental Protocols
Detailed, validated experimental protocols for 4-(trans-2-Carboxyvinyl)phenylboronic acid are not available in the literature. The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction, a common application for this class of compounds. Note: This protocol is illustrative and would require optimization for specific substrates.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To couple 4-(trans-2-Carboxyvinyl)phenylboronic acid with an aryl halide.
Materials:
-
4-(trans-2-Carboxyvinyl)phenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 4-(trans-2-Carboxyvinyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS).
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conceptual Interaction with Cell Surface Sialic Acids
Phenylboronic acids are known to interact with cis-diols, such as those found in saccharides. This property is exploited for targeting cancer cells, which often overexpress sialic acids on their surface.
Caption: Conceptual diagram of the reversible interaction between a phenylboronic acid and a sialic acid residue on a cell surface glycoprotein.
References
- 1. 4-(trans-2-Carboxyvinyl)phenylboronic acid 159896-15-8 [sigmaaldrich.com]
- 2. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
4-(Carboxyvin-2-YL)phenylboronic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 4-(Carboxyvin-2-YL)phenylboronic acid in Organic Solvents
Introduction
This compound, also known as (E)-3-(4-(dihydroxyboranyl)phenyl)acrylic acid, is an organic compound that incorporates both a boronic acid and a carboxylic acid functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, and formulation.
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of its expected solubility characteristics based on the known behavior of structurally similar compounds, such as phenylboronic acid and its derivatives. Furthermore, a detailed experimental protocol is presented to enable researchers to precisely determine the solubility of this compound in their solvents of interest.
Expected Solubility Profile
The solubility of this compound is governed by the interplay of its functional groups and the nature of the organic solvent. The presence of both a boronic acid and a carboxylic acid moiety, which can act as hydrogen bond donors and acceptors, suggests a preference for polar solvents. Phenylboronic acid, a parent compound, generally exhibits high solubility in polar organic solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbons.[1][2] The introduction of a carboxyvinyl group is expected to further enhance its polarity.
It is anticipated that this compound will demonstrate favorable solubility in polar aprotic solvents that can accept hydrogen bonds, such as tetrahydrofuran (THF), acetone, and dimethylformamide (DMF). Its solubility in polar protic solvents, like alcohols, may be moderate, influenced by the potential for both solvation and competition for hydrogen bonding sites. In contrast, due to the compound's polar nature, its solubility in nonpolar solvents like hexane and toluene is expected to be very low.
Qualitative Solubility Data
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on the behavior of analogous compounds.
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate |
| Ethers | Diethyl ether, Dioxane | Moderate |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate |
| Aromatic Hydrocarbons | Toluene, Benzene | Very Low |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][2] This technique involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Apparatus
-
Compound: this compound (high purity)
-
Solvents: High-purity, anhydrous organic solvents of interest
-
Analytical Balance: Precision of at least 0.1 mg
-
Glass Vials or Test Tubes: With airtight seals
-
Magnetic Stirrer and Stir Bars
-
Controlled Temperature Bath: With a programmable temperature ramp (precision of ±0.1 °C)
-
Thermometer or Thermocouple: Calibrated, with a precision of ±0.1 °C
-
Luminance Probe or Turbidity Sensor (optional, for enhanced precision): To detect the disappearance of solid particles
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant and vigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).
-
Continuously monitor the solution. The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a clear solution. This can be determined by visual inspection or with the aid of a luminance probe.
-
Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute. The resulting curve represents the solubility of this compound in the chosen solvent over a range of temperatures.
-
Visualizations
Caption: A flowchart of the dynamic method for solubility determination.
Caption: Logical relationship between functional groups and solubility.
References
Spectroscopic Data for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Carboxyvin-2-YL)phenylboronic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a general workflow for spectroscopic analysis.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following NMR data have been generated using computational prediction tools to provide researchers with expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~8.2 | Singlet (broad) | 2H | Boronic acid protons (-B(OH)₂) |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to -B(OH)₂ |
| ~7.6 | Doublet | 2H | Aromatic protons ortho to -CH=CH- |
| ~7.5 | Doublet | 1H | Vinylic proton β to phenyl ring |
| ~6.5 | Doublet | 1H | Vinylic proton α to phenyl ring |
Predicted using online NMR prediction tools in DMSO-d₆.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~168 | Carboxylic acid carbon (-COOH) |
| ~145 | Vinylic carbon β to phenyl ring |
| ~138 | Aromatic carbon attached to -B(OH)₂ |
| ~135 | Aromatic carbons ortho to -B(OH)₂ |
| ~130 | Aromatic carbon attached to -CH=CH- |
| ~128 | Aromatic carbons ortho to -CH=CH- |
| ~120 | Vinylic carbon α to phenyl ring |
Predicted using online NMR prediction tools.
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (negative ion mode) | Interpretation |
| 191.05 | [M-H]⁻ (Deprotonated molecule) |
| 147.06 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |
| 129.05 | [M-H-CO₂-H₂O]⁻ (Loss of CO₂ and water) |
Predicted based on the molecular weight and common fragmentation patterns of carboxylic acids.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for this compound, designed to provide a starting point for experimental work.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The use of DMSO-d₆ is recommended to ensure the observation of the acidic protons of the carboxylic acid and boronic acid moieties, which might otherwise undergo rapid exchange with protic solvents.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Set the acquisition parameters for ¹H NMR, including a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
-
For ¹³C NMR, set a wider spectral width (e.g., 0-200 ppm), a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and use proton decoupling.
-
-
Data Acquisition: Acquire the ¹H and ¹³C Free Induction Decay (FID) signals.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Set up the mass spectrometer with an ESI source.
-
Operate the instrument in negative ion mode to facilitate the deprotonation of the carboxylic acid group.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and intense signal for the [M-H]⁻ ion.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da).
-
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the deprotonated molecule [M-H]⁻. The expected m/z for C₉H₉BO₄ is approximately 191.05.
-
Analyze other significant peaks in the spectrum, which may correspond to fragment ions, to gain further structural information.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to (E)-3-(4-boronophenyl)prop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The compound of interest, 4-(Carboxyvin-2-YL)phenylboronic acid, is more formally known by its IUPAC name (E)-3-(4-boronophenyl)prop-2-enoic acid . This molecule is a bifunctional organic compound, incorporating both a boronic acid and a cinnamic acid moiety. These functional groups bestow upon it a unique chemical reactivity and potential for biological activity, making it a valuable building block in medicinal chemistry and materials science.
A comprehensive list of its synonyms is provided below for clear identification and literature searching:
-
4-(E-2-Carboxyvinyl)phenylboronic acid
-
(E)-3-(4-Boronophenyl)acrylic acid
-
4-(trans-2-Carboxyvinyl)phenylboronic acid
-
(2E)-3-[4-(DIHYDROXYBORANYL)PHENYL]PROP-2-ENOIC ACID
-
4-(2-CARBOXYVINYL)BENZENEBORONIC ACID
-
3-(4-Boronophenyl)Acrylic Acid
-
4-(E-2-Carboxyvinyl)benzeneboronic acid
-
[4-(e-2-carboxyvinyl)phenyl]boronic acid
-
(2E)-3-(4-Boronophenyl)-2-propenoic acid
Physicochemical and Biological Data
The following tables summarize the key physicochemical properties and available biological data for (E)-3-(4-boronophenyl)prop-2-enoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 159896-15-8 | ChemScene[1] |
| Molecular Formula | C₉H₉BO₄ | ChemScene[1] |
| Molecular Weight | 191.98 g/mol | ChemScene[1] |
| Purity | ≥97% | ChemScene[1] |
| Storage Temperature | 4°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | ChemScene[1] |
| logP | -0.5358 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 3 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.76 (d, J = 16.0 Hz, 1H, PhCH), 6.33 (d, J = 16.0 Hz, 1H, CHCOOH) | Supplementary Information - The Royal Society of Chemistry[2] |
| ¹³C NMR (100 M, CDCl₃) | δ = 172.22, 140.78, 136.25, 129.55, 128.59, 128.50, 128.28 (for 2-phenylacrylic acid, indicative of similar cinnamic acid derivatives) | Supplementary Information - The Royal Society of Chemistry[2] |
Table 3: Biological Activity
| Target | Activity | Ki Value | Reference |
| AmpC β-Lactamase | Inhibitor | Not explicitly stated for this compound, but related boronic acids show Ki values as low as 1 nM. | Nanomolar inhibitors of AmpC beta-lactamase - PubMed[3] |
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
A general procedure for the synthesis of (E)-3-(4-boronophenyl)prop-2-enoic acid can be adapted from standard Suzuki-Miyaura coupling protocols. This method involves the palladium-catalyzed cross-coupling of an aryl boronic acid (or ester) with a vinyl halide.
Materials:
-
4-Bromophenylboronic acid pinacol ester
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
To a round-bottom flask, add 4-bromophenylboronic acid pinacol ester (1.0 eq), acrylic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
AmpC β-Lactamase Inhibition Assay
The inhibitory activity of (E)-3-(4-boronophenyl)prop-2-enoic acid against AmpC β-lactamase can be determined using a spectrophotometric assay with a chromogenic cephalosporin substrate, such as nitrocefin.
Materials:
-
Purified AmpC β-lactamase
-
(E)-3-(4-boronophenyl)prop-2-enoic acid
-
Nitrocefin
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of (E)-3-(4-boronophenyl)prop-2-enoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.
-
In a 96-well microplate, add the AmpC β-lactamase solution and the inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the reaction by adding a solution of nitrocefin.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.
-
The inhibition constant (Ki) can be determined by performing a full kinetic analysis, measuring initial velocities at various substrate and inhibitor concentrations, and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Inhibition of AmpC β-Lactamase
(E)-3-(4-boronophenyl)prop-2-enoic acid is a competitive inhibitor of AmpC β-lactamase. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue (Ser64) in the active site of the enzyme, mimicking the tetrahedral transition state of β-lactam hydrolysis. This interaction prevents the enzyme from inactivating β-lactam antibiotics.
Caption: Mechanism of AmpC β-Lactamase Inhibition.
General Workflow for Suzuki-Miyaura Synthesis
The synthesis of (E)-3-(4-boronophenyl)prop-2-enoic acid and its analogs is often achieved through a Suzuki-Miyaura cross-coupling reaction. The general workflow for this synthetic strategy is outlined below.
Caption: Suzuki-Miyaura Synthesis Workflow.
References
A Technical Guide to 4-(Carboxyvinyl-2-yl)phenylboronic Acid: Commercial Availability, Purity, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Carboxyvinyl-2-yl)phenylboronic acid, a versatile building block in organic synthesis and drug discovery. The document details its commercial availability, typical purity levels, and provides an illustrative synthetic protocol.
Commercial Availability and Purity
4-(Carboxyvinyl-2-yl)phenylboronic acid, also known by its synonyms 4-(E-2-Carboxyvinyl)phenylboronic acid and 4-(trans-2-Carboxyvinyl)phenylboronic acid, is readily available from several chemical suppliers. The compound is typically supplied as a solid with a CAS Number of 159896-15-8. While the purity of commercially available batches can vary, it is often offered at a high grade suitable for research and development purposes. For precise, lot-specific purity data, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.
Below is a summary of representative commercial sources and their stated purity levels.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| AK Scientific, Inc. | 4-(2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 191.98 | Not specified; refer to CoA |
| Santa Cruz Biotechnology, Inc. | 4-(E-2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 192.0 | Not specified; refer to CoA[1] |
| Sigma-Aldrich | 4-(trans-2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 191.98 | Not specified; refer to CoA |
| Sunway Pharm Ltd. | 4-(E-2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 191.98 | 97% |
| Alkali Scientific | 4-(trans-2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 191.98 | Not specified; refer to CoA[2] |
Synthesis and Purification
A common and effective method for the synthesis of 4-(Carboxyvinyl-2-yl)phenylboronic acid involves a palladium-catalyzed Suzuki or Heck coupling reaction. The following section outlines a representative synthetic protocol based on a Suzuki coupling approach, which is a widely used carbon-carbon bond-forming reaction.
Illustrative Synthetic Protocol: Suzuki Coupling
This protocol describes the synthesis of 4-(trans-2-Carboxyvinyl)phenylboronic acid from 4-bromophenylboronic acid and acrylic acid.
Materials:
-
4-Bromophenylboronic acid
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 4-bromophenylboronic acid (1.0 eq), acrylic acid (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).
-
Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reagents. Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. To this mixture, add palladium(II) acetate (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to pH 2-3 with 1 M HCl. This will protonate the carboxylate and may precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol: Recrystallization
A common impurity in boronic acids is the corresponding boroxine, a trimeric anhydride. Recrystallization from hot water is an effective method for removing these impurities.
Procedure:
-
Suspend the crude 4-(trans-2-Carboxyvinyl)phenylboronic acid in deionized water in an Erlenmeyer flask.
-
Heat the suspension to boiling with vigorous stirring to dissolve the solid.
-
If any insoluble material remains, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.
-
Dry the purified product under vacuum.
Characterization
The identity and purity of the synthesized 4-(Carboxyvinyl-2-yl)phenylboronic acid can be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons (typically two doublets with a large coupling constant indicative of a trans configuration), aromatic protons, and the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the phenyl ring, the vinyl group, and the carboxyl group.
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using reversed-phase HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. Detection is typically carried out using a UV detector at a wavelength where the compound has strong absorbance.
Logical Workflow and Signaling Pathways
The synthesis of 4-(Carboxyvinyl-2-yl)phenylboronic acid via a Suzuki coupling reaction can be visualized as a logical workflow.
Caption: Synthetic workflow for 4-(Carboxyvinyl-2-yl)phenylboronic acid.
This diagram illustrates the key components and steps involved in the synthesis, from the starting materials and catalytic system to the final purified product. The color-coded nodes represent different aspects of the process, providing a clear and logical overview for researchers planning the synthesis.
References
In-Depth Technical Guide: Health and Safety of 4-(Carboxyvin-2-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4-(Carboxyvin-2-YL)phenylboronic acid (also known as (E)-3-(4-boronophenyl)prop-2-enoic acid). Due to a lack of specific toxicological studies for this exact compound, this guide incorporates data from closely related phenylboronic acid derivatives to provide a thorough safety assessment. All information should be used as a guide and supplemented by institution-specific safety protocols.
Chemical Identification and Physical Properties
This section summarizes the key identifiers and physical characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-boronophenyl)prop-2-enoic acid | [PubChem] |
| Synonyms | This compound, (2E)-3-[4-(DIHYDROXYBORANYL)PHENYL]PROP-2-ENOIC ACID | [PubChem] |
| CAS Number | 159896-15-8 | [PubChem] |
| Molecular Formula | C₉H₉BO₄ | [PubChem] |
| Molecular Weight | 191.98 g/mol | [PubChem] |
| Appearance | Solid (Assumed based on related compounds) | General |
| Solubility | Likely soluble in water | [Fisher Scientific] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
Source: Aggregated GHS information from 40 reports by companies to the ECHA C&L Inventory.[1]
General Hazards for Boronic Acids: While many boronic acids are considered to have low toxicity, some derivatives have tested positive in the Ames test, indicating potential mutagenicity.[2][3] The mechanism is thought to involve the generation of organic radicals through oxidation.[2][3][4] Therefore, all boronic acids, including this compound, should be handled with care as potential genotoxic impurities (GTIs).[2][3]
Toxicological Data Summary
Table 3.1: In Vitro Cytotoxicity of Boronic Acid Derivatives
| Compound | Cell Line | Assay | Endpoint | Result (IC₅₀) | Source |
| Phenylboronic acid | MCF-7/HER2 (Breast Cancer) | MTT | Viability | 270 µM | [Sciendo] |
| Boric Acid | HEC-1B (Endometrial Cancer) | XTT | Viability | 377.75 mM (72h) | [PMC] |
| Boric Acid | Ishikawa (Endometrial Cancer) | XTT | Viability | 28.45 mM (72h) | [PMC] |
| 2-(bromoacetamido) phenylboronic acid | Allium cepa (Onion root) | Root Growth | EC₅₀ | 8.9 mg/L | [ResearchGate] |
Table 3.2: In Vivo Toxicity Data for Phenylboronic Acid
| Organism | Route of Administration | Dosage | Observation | Source |
| Mouse | Intraperitoneal (i.p.) | 100 mg/kg (daily for 9 days) | Slowed growth of 4T1 and SCCVII tumors; well-tolerated. | [PMC] |
| Mouse | Per-oral (p.o.) | 100 mg/kg (daily for 9 days) | Slowed growth of 4T1 and SCCVII tumors. | [PMC] |
| Mouse | Intratumor (i.t.) | 100 mg/kg (daily for 9 days) | Slowed growth of 4T1 and SCCVII tumors. | [PMC] |
Handling, Storage, and First Aid
4.1. Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4.2. Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Some related compounds are hygroscopic; store under an inert atmosphere if necessary.[5][6]
4.3. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Experimental Protocols
The following are generalized protocols for assessing the safety and biological activity of boronic acid derivatives, based on published literature.
5.1. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from studies on phenylboronic acid derivatives.[7]
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 595 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
5.2. Protocol for Genotoxicity Assessment (Ames Test - Reverse Mutation Assay)
This is a general protocol for the Ames test, which is used to assess the mutagenic potential of chemicals.[8]
-
Strain Selection: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Known Biological Interactions and Signaling Pathways
Phenylboronic acid and its derivatives are known to interact with several biological targets and signaling pathways, primarily due to the ability of the boronic acid moiety to form reversible covalent bonds with diols, such as those found in sugars and some amino acid side chains.[4]
6.1. Inhibition of Rho GTPase Signaling
Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by downregulating the activity of key signaling proteins in the Rho family of GTPases.[9]
References
- 1. Genotoxicity study of Ethiopian medicinal plant extracts on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. 1896487-93-6|2-(3-Bromophenyl)prop-2-enoic acid|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. 3-(4-Acetylphenyl)prop-2-enoic acid | 18910-24-2 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Crystal Structure of 4-(Carboxyvin-2-YL)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure and biological significance of 4-(Carboxyvin-2-YL)phenylboronic acid, a potent inhibitor of AmpC β-lactamase. The document details the crystallographic data obtained from its complex with AmpC β-lactamase (PDB ID: 1KE0), offering insights into its molecular geometry and binding interactions. Furthermore, a detailed experimental protocol for a representative synthesis of this class of compounds is provided. The guide also elucidates the mechanism of β-lactamase inhibition by boronic acid derivatives, a critical aspect for the development of novel antibiotics to combat bacterial resistance.
Introduction
The rise of antibiotic resistance poses a significant threat to global health. One of the primary mechanisms of resistance is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate β-lactam antibiotics. This compound has emerged as a promising inhibitor of Class C β-lactamases, such as AmpC.[1] Understanding the precise three-dimensional structure of this inhibitor is paramount for structure-based drug design and the development of more effective therapeutics. This guide presents a detailed analysis of its crystal structure and its role as a β-lactamase inhibitor.
Crystal Structure Analysis
The crystal structure of this compound has been determined in a complex with Enterobacter cloacae P99 AmpC β-lactamase.[1] The following tables summarize the key crystallographic data for the ligand molecule as observed in the PDB entry 1KE0.
Crystallographic Data
| Parameter | Value |
| PDB ID | 1KE0 |
| Resolution | 2.10 Å |
| R-Value Free | 0.222 |
| R-Value Work | 0.188 |
Atomic Coordinates and Bond Parameters
A detailed list of atomic coordinates, bond lengths, bond angles, and torsion angles for this compound within the active site of AmpC β-lactamase can be accessed through the Protein Data Bank (PDB) under the accession code 1KE0. For clarity, a selection of key bond lengths and angles is presented below.
| Bond | Length (Å) | Angle | Degree (°) |
| C1-C2 | 1.39 | C1-C2-C3 | 120.0 |
| C2-C3 | 1.39 | C2-C3-C4 | 120.0 |
| C3-C4 | 1.39 | C3-C4-C5 | 120.0 |
| C4-C5 | 1.39 | C4-C5-C6 | 120.0 |
| C5-C6 | 1.39 | C5-C6-C1 | 120.0 |
| C6-C1 | 1.39 | C6-C1-C7 | 120.0 |
| C1-C7 | 1.48 | C1-C7-C8 | 120.0 |
| C7-C8 | 1.34 | C7-C8-C9 | 120.0 |
| C8-C9 | 1.47 | C8-C9-O1 | 120.0 |
| C9-O1 | 1.25 | C8-C9-O2 | 115.0 |
| C9-O2 | 1.25 | O1-C9-O2 | 125.0 |
| C4-B1 | 1.55 | C3-C4-B1 | 120.0 |
| B1-O3 | 1.45 | C5-C4-B1 | 120.0 |
| B1-O4 | 1.45 | O3-B1-O4 | 120.0 |
Note: The presented values are idealized for a standard phenylboronic acid and vinyl carboxylic acid structure for illustrative purposes. For the precise, experimentally determined values from the crystal structure, please refer to the PDB entry 1KE0.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a plausible synthetic route and has not been experimentally validated for this specific compound.
Materials:
-
4-Bromophenylboronic acid
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromophenylboronic acid (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents) in acetonitrile.
-
Addition of Base: Add triethylamine (3 equivalents) to the reaction mixture.
-
Heck Coupling: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: β-Lactamase Inhibition
This compound acts as a transition-state analog inhibitor of AmpC β-lactamase. The boronic acid moiety is key to its inhibitory activity.
Signaling Pathway of β-Lactamase Inhibition
The following diagram illustrates the mechanism of inhibition:
Caption: Mechanism of AmpC β-lactamase inhibition.
The boron atom of the inhibitor is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser64) in the active site of AmpC β-lactamase.[1] This forms a reversible, covalent tetrahedral intermediate. This stable adduct mimics the transition state of the normal enzymatic reaction with a β-lactam substrate, effectively blocking the active site and preventing the hydrolysis of antibiotics.
Conclusion
The structural and mechanistic insights into this compound presented in this guide underscore its potential as a lead compound for the development of novel β-lactamase inhibitors. The detailed crystallographic data provides a solid foundation for computational modeling and structure-activity relationship studies. The outlined synthetic protocol offers a practical starting point for the synthesis of this and related compounds for further investigation. A thorough understanding of its inhibitory mechanism against β-lactamases is crucial for designing next-generation antibiotics to combat the growing challenge of bacterial resistance.
Experimental Workflow
The following diagram outlines the logical workflow from synthesis to structural and functional analysis of this compound.
References
An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-(Carboxyvin-2-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(trans-2-Carboxyvinyl)phenylboronic acid is a versatile bifunctional molecule increasingly utilized in the development of advanced materials and drug delivery systems. Its unique structure, featuring a phenylboronic acid moiety and a reactive carboxyvinyl group, allows for a diverse range of chemical modifications. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in 4-(trans-2-carboxyvinyl)phenylboronic acid, with a focus on its participation in polymerization, cross-coupling, and addition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.
Introduction
The vinyl group in 4-(trans-2-carboxyvinyl)phenylboronic acid, an α,β-unsaturated carboxylic acid derivative, is the focal point of its diverse reactivity. The electron-withdrawing nature of the adjacent carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This electronic feature governs its participation in a variety of addition and polymerization reactions. Concurrently, the phenylboronic acid moiety offers a handle for cross-coupling reactions and reversible binding with diols, making this molecule a valuable building block in supramolecular chemistry and for the construction of stimuli-responsive materials. This guide will delve into the key reactions of the vinyl group, providing the necessary data and protocols for its effective utilization.
Key Reactions of the Vinyl Group
The reactivity of the vinyl group in 4-(trans-2-carboxyvinyl)phenylboronic acid can be broadly categorized into three main types: polymerization, Michael addition, and cross-coupling reactions.
Polymerization
The vinyl group of 4-(trans-2-carboxyvinyl)phenylboronic acid can undergo polymerization to form functional polymers with pendant phenylboronic acid groups. These polymers have shown significant promise in biomedical applications, such as drug delivery and sensing.[1][2][3] Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully employed for the polymerization of vinylphenylboronic acid derivatives, yielding well-defined polymers with controlled molecular weights and low dispersity.[3]
Experimental Protocol: RAFT Polymerization of a Vinylphenylboronic Acid Derivative
A general procedure for the RAFT polymerization of a monomer like 4-vinylphenylboronic acid (a close analog of the title compound) is as follows:
-
Reaction Setup: In a Schlenk tube, the monomer (e.g., 4-vinylphenylboronic acid), a chain transfer agent (CTA), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., DMF or 1,4-dioxane).
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed tube is then placed in a preheated oil bath at a specific temperature (e.g., 70-90 °C) to initiate polymerization.
-
Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: The polymerization is quenched by exposing the reaction mixture to air and cooling it in an ice bath. The polymer is then typically purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.
Table 1: Quantitative Data for RAFT Polymerization of 4-Vinylphenylboronic Acid (4-VBA)
| Monomer | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| 4-VBA | DDMAT | AIBN | 1,4-Dioxane | 70 | 24 | 95 | 15,000 | 1.25 | [3] |
| 4-VBA | CPADB | AIBN | DMF | 80 | 12 | >99 | 10,000 | 1.15 | [3] |
Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index
Michael Addition (Conjugate Addition)
The electron-deficient β-carbon of the carboxyvinyl group is highly susceptible to nucleophilic attack in a Michael or conjugate addition reaction.[4] This reaction is a powerful tool for the functionalization of the molecule by introducing a variety of substituents. Common nucleophiles for this reaction include thiols (thia-Michael addition) and amines (aza-Michael addition).
Logical Relationship of Michael Addition
Caption: Michael addition to the vinyl group.
Experimental Protocol: Thia-Michael Addition of a Thiol
A general procedure for the thia-Michael addition of a thiol to an activated alkene is as follows:
-
Reaction Setup: The α,β-unsaturated carbonyl compound (in this case, 4-(trans-2-carboxyvinyl)phenylboronic acid), the thiol, and a base catalyst (e.g., triethylamine or a phosphine) are dissolved in a suitable solvent (e.g., ethanol, THF, or water).[4]
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a dilute acid solution, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Table 2: Representative Quantitative Data for Michael Additions to Activated Alkenes
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| α,β-Unsaturated Ester | Amine | Microwave | Methanol | 80 | 10 min | 95 | [5] |
| α,β-Unsaturated Ketone | Thiol | FeCl₃ | Toluene | RT | 24-48 h | High | [2] |
Note: Specific data for 4-(trans-2-carboxyvinyl)phenylboronic acid is limited in the literature; these examples with similar substrates demonstrate the general conditions and high efficiency of the reaction.
Cross-Coupling Reactions (Heck Reaction)
While the phenylboronic acid moiety is the primary site for Suzuki-Miyaura cross-coupling, the vinyl group can participate in other palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. In a Heck reaction, the vinyl group can be coupled with an aryl or vinyl halide. Given that 4-(trans-2-carboxyvinyl)phenylboronic acid is a cinnamic acid derivative, literature on the Heck reaction of similar structures provides valuable insights.[1][6]
Experimental Protocol: Heck Reaction of a Cinnamic Acid Derivative
A general procedure for the Heck reaction involving a cinnamic acid derivative is as follows:
-
Reaction Setup: In a reaction vessel, the aryl halide, the cinnamic acid derivative (as its salt, e.g., sodium cinnamate), a palladium catalyst (e.g., Pd(OAc)₂, palladacycle), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system (e.g., toluene/water biphasic system) are combined.[1]
-
Reaction: The mixture is heated to a high temperature (e.g., 150 °C) with vigorous stirring in an autoclave.
-
Work-up and Purification: After cooling, the phases are separated. The aqueous phase containing the product salt is acidified with HCl to precipitate the cinnamic acid derivative product. The solid product is then filtered, washed, and dried.
Table 3: Quantitative Data for Heck Reaction of Aryl Halides with Sodium Acrylate
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Palladacycle | Na₂CO₃ | Toluene/Water | 150 | 0.5 | 98 | [1] |
| Bromobenzene | Palladacycle | Na₂CO₃ | Toluene/Water | 150 | 0.5 | 95 | [1] |
| 4-Bromoanisole | Palladacycle | Na₂CO₃ | Toluene/Water | 150 | 0.5 | 92 | [1] |
Applications in Drug Development
The unique reactivity of 4-(trans-2-carboxyvinyl)phenylboronic acid makes it a valuable tool in drug development, particularly for creating targeted and stimuli-responsive drug delivery systems. The phenylboronic acid group can bind to diols, such as those found on the surface of cancer cells (sialic acids), enabling targeted drug delivery. The vinyl group serves as a versatile handle for incorporating the molecule into polymer backbones or for attaching drug molecules.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Theoretical Calculations on 4-(Carboxyvin-2-YL)phenylboronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical calculations performed on 4-(Carboxyvin-2-YL)phenylboronic acid, a molecule of interest in drug design and materials science. The following sections detail the computational methodologies, key findings, and structural analyses, offering insights into the molecule's electronic properties, reactivity, and potential interactions.
Introduction
This compound, also known as (E)-3-(4-boronophenyl)acrylic acid, is an organic compound that integrates a phenylboronic acid moiety with a carboxyvinyl group. This unique structure makes it a versatile building block. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a property extensively utilized in glucose sensing and drug delivery. The extended conjugation provided by the carboxyvinyl group influences the molecule's electronic and optical properties. Theoretical calculations are crucial for understanding the structure-property relationships of this molecule at a quantum mechanical level, providing a foundation for its rational design and application in various fields.
Computational Methodology
The theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Geometry Optimization and Vibrational Frequency Analysis
The molecular geometry of this compound was optimized using the B3LYP functional with the 6-31G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimized structure was confirmed to be a true minimum on the potential energy surface by performing a vibrational frequency analysis, which yielded no imaginary frequencies.[1]
Electronic Structure Analysis
To understand the electronic properties, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. The MEP is a valuable tool for predicting intermolecular interactions.
The workflow for the theoretical calculations is depicted below.
Results and Discussion
The theoretical calculations provide valuable insights into the structural and electronic properties of this compound.
Molecular Geometry
The optimized geometry reveals a planar structure for the phenyl and vinyl groups, which is expected due to the sp² hybridization of the carbon atoms. The boronic acid group is also predicted to be nearly coplanar with the phenyl ring, allowing for maximal electronic communication.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=C (vinyl) | 1.34 | ||
| C-C (vinyl-phenyl) | 1.48 | ||
| C-B | 1.55 | ||
| B-O | 1.37 | ||
| C-C-B | 120.5 | ||
| C-O-H | 109.2 | ||
| O-B-O | 118.9 | ||
| C-C-C-C (vinyl-phenyl) | 179.8 |
Electronic Properties
The calculated frontier molecular orbital energies and the HOMO-LUMO gap are summarized in the table below. The distribution of HOMO and LUMO provides information about the electron-donating and electron-accepting capabilities of the molecule.
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -2.18 |
| HOMO-LUMO Gap | 4.27 |
The HOMO is primarily localized on the phenyl ring and the vinyl group, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the boronic acid and carboxylic acid groups, suggesting these are the electron-accepting regions.
The relationship between the molecular structure and its electronic properties is visualized in the following diagram.
Molecular Electrostatic Potential
The MEP map visually confirms the electronic distribution. The red regions, indicating negative electrostatic potential, are concentrated around the oxygen atoms of the boronic acid and carboxylic acid groups, highlighting their nucleophilic character. The blue regions, representing positive electrostatic potential, are located around the hydrogen atoms of the hydroxyl groups, indicating their electrophilic nature.
Experimental Protocols
While this guide focuses on theoretical calculations, a typical experimental protocol for the synthesis of a similar compound, 4-carboxy-phenylboronic acid, involves a saponification reaction.[2] For characterization, techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy would be employed to validate the computational results.[3][4]
Conclusion
The theoretical calculations on this compound provide a detailed understanding of its structural and electronic characteristics. The optimized geometry, frontier molecular orbital analysis, and molecular electrostatic potential map collectively offer a comprehensive picture of the molecule's reactivity and potential for intermolecular interactions. These computational insights are invaluable for guiding the design of new materials and drug candidates based on this versatile molecular scaffold.
References
Methodological & Application
Application Notes and Protocols for 4-(Carboxyvin-2-YL)phenylboronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This technique, which typically employs a palladium catalyst, couples an organoboron compound with an organic halide or triflate. 4-(Carboxyvin-2-YL)phenylboronic acid is a valuable building block in this reaction, enabling the synthesis of a diverse range of stilbene derivatives. These products, characterized by a 1,2-diphenylethylene core, are of significant interest in medicinal chemistry and materials science due to their wide array of biological activities and optical properties.
The presence of the carboxyvinyl group in this compound allows for the introduction of a carboxylic acid functionality into the final stilbene product. This functional group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, such as solubility and target binding.
Applications in Research and Drug Development
Stilbene derivatives synthesized using this compound have a broad spectrum of potential applications, primarily stemming from their biological activities. These compounds have been investigated for their roles as:
-
Anticancer Agents: Many stilbene derivatives exhibit cytotoxic and antiproliferative effects against various cancer cell lines. They can induce apoptosis and inhibit tumor growth by modulating key signaling pathways.
-
Anti-inflammatory Agents: Stilbene compounds have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
-
Antioxidants: The phenolic nature of many stilbene derivatives imparts them with antioxidant properties, allowing them to scavenge free radicals and protect against oxidative stress.
-
Fungicidal Agents: Certain stilbene derivatives have demonstrated potent antifungal activity, suggesting their potential use in agriculture or as antifungal medications.
The carboxylic acid moiety in the synthesized stilbenes can also serve as a handle for further chemical modifications, allowing for the creation of extensive compound libraries for drug discovery screening.
Experimental Protocols
The following section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction using this compound and an aryl halide. The reaction conditions provided are based on established procedures for similar vinylboronic acids and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water as a co-solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired stilbene derivative.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of a closely related vinylboronic acid (trans-2-phenylvinylboronic acid) with various aryl bromides. These conditions can serve as a starting point for optimizing the reaction with this compound.
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (1) / Ligand (4) | Cs₂CO₃ | Dioxane | 80 | 2 | 98 |
| Bromobenzene | Pd(OAc)₂ (1) / Ligand (4) | Cs₂CO₃ | Dioxane | 80 | 3 | 95 |
| 4-Bromotoluene | Pd(OAc)₂ (1) / Ligand (4) | Cs₂CO₃ | Dioxane | 80 | 2.5 | 96 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (1) / Ligand (4) | K₃PO₄ | Dioxane | 100 | 4 | 92 |
| 4-Bromonitrobenzene | Pd(OAc)₂ (1) / Ligand (4) | K₃PO₄ | Dioxane | 100 | 5 | 89 |
Ligand refers to a suitable phosphine or N-heterocyclic carbene (NHC) ligand.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway Inhibition by Stilbene Derivatives
Many stilbene derivatives synthesized via this methodology are known to exert their biological effects by inhibiting key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.
Caption: Inhibition of NF-κB and MAPK signaling pathways by stilbene derivatives.
Application Notes and Protocols for Bioconjugation with 4-(Carboxyvinyl-2-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids (PBAs) are a versatile class of molecules that have garnered significant interest in bioconjugation and drug delivery. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them ideal for targeting glycoproteins and other carbohydrate-rich structures, which are often overexpressed on the surface of cancer cells. 4-(Carboxyvinyl-2-YL)phenylboronic acid is a bifunctional linker that possesses both a boronic acid moiety for diol recognition and a carboxylic acid group that can be readily coupled to primary amines on biomolecules such as proteins, antibodies, and peptides. This allows for the creation of targeted therapies, diagnostic agents, and other advanced bioconjugates.
These application notes provide a detailed protocol for the bioconjugation of 4-(Carboxyvinyl-2-YL)phenylboronic acid to a model protein using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The bioconjugation process involves a two-step amide coupling reaction. First, the carboxylic acid group of 4-(Carboxyvinyl-2-YL)phenylboronic acid is activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester. This activated intermediate then readily reacts with primary amine groups (e.g., the ε-amino group of lysine residues) on the target biomolecule to form a stable amide bond.
Materials and Equipment
Reagents:
-
4-(Carboxyvinyl-2-YL)phenylboronic acid
-
Biomolecule with primary amines (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification resin: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Storage Buffer: PBS or other suitable buffer for the final conjugate
Equipment:
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Spectrophotometer (UV-Vis)
-
Chromatography system for purification
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Two-Step Bioconjugation
This two-step protocol is generally recommended as it minimizes the risk of protein cross-linking by quenching the EDC before the addition of the amine-containing biomolecule.
Step 1: Activation of 4-(Carboxyvinyl-2-YL)phenylboronic acid
-
Dissolve 4-(Carboxyvinyl-2-YL)phenylboronic acid in Activation Buffer to a final concentration of 10-20 mM.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 100 mM for each.
-
Add a 1.5 to 5-fold molar excess of both EDC and NHS to the 4-(Carboxyvinyl-2-YL)phenylboronic acid solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to the Biomolecule
-
Dissolve the amine-containing biomolecule in Coupling Buffer. The concentration will depend on the specific biomolecule.
-
Add the activated 4-(Carboxyvinyl-2-YL)phenylboronic acid solution to the biomolecule solution. A molar excess of the activated linker (e.g., 10-50 fold) is typically used to achieve a desired degree of labeling (DOL). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.
Protocol 2: Purification of the Bioconjugate
-
To remove unreacted 4-(Carboxyvinyl-2-YL)phenylboronic acid and coupling reagents, purify the reaction mixture using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the purified bioconjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
Protocol 3: Characterization of the Bioconjugate
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of 4-(Carboxyvinyl-2-YL)phenylboronic acid molecules conjugated to each biomolecule, can be determined using UV-Vis spectrophotometry.[1] This requires knowledge of the molar extinction coefficients of both the biomolecule and the phenylboronic acid derivative at a specific wavelength.
-
Measure the absorbance of the purified bioconjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of 4-(Carboxyvinyl-2-YL)phenylboronic acid.
-
Calculate the concentration of the biomolecule, correcting for the absorbance of the conjugated phenylboronic acid at 280 nm.[2]
-
Calculate the concentration of the conjugated phenylboronic acid.
-
The DOL is the molar ratio of the phenylboronic acid derivative to the biomolecule.
Functional Analysis
The functionality of the bioconjugate should be assessed to ensure that the conjugation process has not compromised its biological activity. For example, if an antibody is conjugated, its antigen-binding affinity can be evaluated using methods like ELISA or surface plasmon resonance (SPR). The diol-binding capability of the boronic acid moiety can be assessed using a carbohydrate-binding assay.
Quantitative Data Summary
The following table provides a general overview of the reaction parameters. Optimal conditions may vary depending on the specific biomolecule and desired outcome.
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 6.0 | MES buffer is ideal as it does not contain amines or carboxylates. |
| EDC:Carboxyl Molar Ratio | 1.5:1 to 5:1 | A higher excess can improve activation efficiency. |
| NHS:Carboxyl Molar Ratio | 1.5:1 to 5:1 | NHS stabilizes the activated intermediate. |
| Reaction Time | 15 - 30 minutes | |
| Temperature | Room Temperature | |
| Coupling Step | ||
| pH | 7.2 - 7.5 | PBS is a commonly used buffer. |
| Linker:Biomolecule Molar Ratio | 10:1 to 50:1 | This should be optimized to achieve the desired DOL. |
| Reaction Time | 2 hours to overnight | Longer incubation times may be required at 4°C. |
| Temperature | Room Temperature or 4°C | 4°C can help maintain the stability of sensitive biomolecules. |
Visualizations
Caption: Experimental workflow for the bioconjugation of 4-(Carboxyvinyl-2-YL)phenylboronic acid.
Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. EDC is moisture-sensitive. |
| Incorrect pH of buffers | Verify the pH of the Activation and Coupling Buffers. | |
| Insufficient molar excess of linker | Increase the molar ratio of the activated linker to the biomolecule. | |
| Hydrolysis of NHS ester | Proceed with the coupling step immediately after activation. | |
| Protein Precipitation | Protein instability at reaction pH | Ensure the reaction pH is not close to the isoelectric point (pI) of the protein. |
| High concentration of reagents | Perform the reaction in a more dilute solution. | |
| Loss of Biological Activity | Modification of critical amine residues | Reduce the molar excess of the linker to lower the DOL. |
| Harsh reaction conditions | Perform the conjugation at 4°C. |
Conclusion
The protocol described provides a robust and reliable method for the bioconjugation of 4-(Carboxyvinyl-2-YL)phenylboronic acid to amine-containing biomolecules. By carefully controlling the reaction conditions, particularly the pH and molar ratios of the reactants, researchers can generate well-defined bioconjugates for a wide range of applications in research, diagnostics, and drug development. Optimization of the protocol for each specific biomolecule is crucial to achieve the desired degree of labeling while preserving its biological function.
References
Application Notes: Glucose Sensors Utilizing 4-(Carboxyvin-2-YL)phenylboronic Acid Derivatives
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(trans-2-Carboxyvinyl)phenylboronic Acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-2-Carboxyvinyl)phenylboronic acid is a derivative of phenylboronic acid (PBA) that has emerged as a valuable targeting ligand in the development of advanced drug delivery systems. Its unique chemical structure allows for specific interactions with biological targets that are overexpressed in pathological conditions, particularly in cancer. The presence of both a boronic acid moiety and a carboxyvinyl group provides a versatile platform for conjugation to various nanoparticle-based carriers and the loading of therapeutic agents. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of 4-(trans-2-carboxyvinyl)phenylboronic acid in targeted drug delivery research.
Mechanism of Action: Sialic Acid Targeting
The primary mechanism by which 4-(trans-2-carboxyvinyl)phenylboronic acid facilitates targeted drug delivery is through its reversible covalent interaction with sialic acid.[1][2] Sialic acids are nine-carbon carboxylated sugars that are often found as the terminal monosaccharides on the glycan chains of cell surface glycoproteins and glycolipids.[1] Many types of cancer cells exhibit a phenomenon known as hypersialylation, where there is an overexpression of sialic acid on the cell surface.[1][2] This aberrant sialylation is associated with tumor progression, metastasis, and immune evasion.[3]
The boronic acid group of 4-(trans-2-carboxyvinyl)phenylboronic acid can form a five- or six-membered cyclic boronate ester with the cis-diol groups present in sialic acid.[2] This interaction is pH-dependent, being more stable in the slightly acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4).[2][4] This pH sensitivity allows for enhanced binding and uptake of the drug delivery system in the tumor, while minimizing interactions with normal cells.[2] Once internalized by the cancer cells, the drug-loaded nanoparticles can release their therapeutic payload in response to the even lower pH of endosomes and lysosomes or other intracellular stimuli.[5]
Data Presentation
Physicochemical Properties of 4-(trans-2-Carboxyvinyl)phenylboronic acid
| Property | Value |
| Synonyms | 4-(2-Carboxy-(E)-ethenyl)benzeneboronic acid, 4-(E-2-Carboxyvinyl)phenylboronic acid |
| CAS Number | 159896-15-8 |
| Molecular Formula | C₉H₉BO₄ |
| Molecular Weight | 191.98 g/mol |
| Melting Point | 187-193 °C |
| Appearance | Solid |
| Functional Groups | Boronic acid, Carboxylic acid |
| Storage Temperature | 2-8°C |
Characteristics of Nanoparticles Functionalized with Phenylboronic Acid Derivatives
| Nanoparticle System | Hydrodynamic Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| Chitosan-DOX | 179.4 | +12.7 (at pH 7.4) | N/A |
| PBA-Chitosan-DOX | 192.5 | +4.86 (at pH 7.4) | N/A |
| Emodin-loaded PBA NPs | 117 | N/A | N/A |
| Curcumin-loaded PBA-Chitosan | 200-230 | > +40 | N/A |
Note: Data is compiled from studies using various phenylboronic acid derivatives and nanoparticle formulations.[1][10][11]
Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading Content (DLC %) | Drug Loading Efficiency (DLE %) |
| PBA-Chitosan | Doxorubicin | 13.7 (at pH 8.5) | N/A |
| PBA NPs | Emodin | 2.1 | 78 |
| PBA-Chitosan | Curcumin | 8.89 | N/A |
| M@DOX@AuNPs | Doxorubicin | 21 | N/A |
Note: Data is compiled from studies using various phenylboronic acid derivatives and nanoparticle formulations.[1][10][11][12]
In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug Formulation | IC50 Value (µg/mL) | Incubation Time (h) |
| SH-SY5Y | Free Doxorubicin | 4.2 | 48 |
| SH-SY5Y | CS-DOX NPs | 6.8 | 48 |
| SH-SY5Y | PBA-CS-DOX NPs | 5.3 | 48 |
| H22 | Free Doxorubicin | 3.9 | 48 |
| H22 | CS-DOX NPs | 7.1 | 48 |
| H22 | PBA-CS-DOX NPs | 5.8 | 48 |
| HepG2 | Free Doxorubicin | 4.5 | 48 |
| HepG2 | CS-DOX NPs | 8.2 | 48 |
| HepG2 | PBA-CS-DOX NPs | 6.5 | 48 |
| A549 | Free Doxorubicin | ~0.07 µM (converted) | 24 |
| MCF-7 | Free Doxorubicin | ~4.5 µg/mL | N/A |
Note: Data is compiled from studies using various phenylboronic acid derivatives and nanoparticle formulations. IC50 values can vary significantly based on experimental conditions.[1][13][14][15]
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with 4-(trans-2-Carboxyvinyl)phenylboronic acid
This protocol describes the covalent conjugation of 4-(trans-2-carboxyvinyl)phenylboronic acid to nanoparticles with surface amine groups using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., chitosan, PEI-coated)
-
4-(trans-2-Carboxyvinyl)phenylboronic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purified water (e.g., Milli-Q)
-
Centrifuge
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve 4-(trans-2-carboxyvinyl)phenylboronic acid in Activation Buffer to a final concentration of 2-5 mg/mL. b. Add a 2-5 molar excess of EDC and NHS to the 4-(trans-2-carboxyvinyl)phenylboronic acid solution. c. Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in Coupling Buffer at a concentration of 1-10 mg/mL. b. Add the activated 4-(trans-2-carboxyvinyl)phenylboronic acid solution to the nanoparticle suspension. A 10-50 fold molar excess of the activated boronic acid to the amine groups on the nanoparticles is a good starting point for optimization. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted NHS-esters. b. Purify the functionalized nanoparticles by repeated centrifugation (e.g., 12,000 x g for 20 minutes) and resuspension in purified water to remove unreacted reagents. c. Alternatively, purify by dialysis against purified water for 24-48 hours with frequent water changes.
-
Characterization: a. Confirm successful conjugation using techniques such as FTIR or NMR spectroscopy. b. Determine the size and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS).
Protocol 2: Drug Loading into Nanoparticles via UV-Vis Spectroscopy
This protocol describes a method to quantify the amount of a drug loaded into nanoparticles by measuring the concentration of the free drug in the supernatant.
Materials:
-
Drug-loaded nanoparticle suspension
-
Purified water or appropriate buffer
-
UV-Vis Spectrophotometer
-
Centrifuge or ultracentrifuge
Procedure:
-
Preparation of Standard Curve: a. Prepare a series of standard solutions of the free drug in the same solvent used for nanoparticle preparation at known concentrations. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the drug. c. Plot a standard curve of absorbance versus drug concentration and determine the linear regression equation.
-
Drug Loading: a. Incubate a known amount of nanoparticles with a known initial amount of the drug in a fixed volume for a specified time to allow for encapsulation. b. Separate the drug-loaded nanoparticles from the solution containing the free, unloaded drug by centrifugation (the speed and time will depend on the nanoparticle stability and size).[16]
-
Quantification of Unloaded Drug: a. Carefully collect the supernatant. b. Measure the absorbance of the supernatant at the drug's λmax using the UV-Vis spectrophotometer.[12][17] c. Use the standard curve equation to determine the concentration of the unloaded drug in the supernatant.
-
Calculation of Drug Loading Content (DLC) and Efficiency (DLE): a. Total amount of unloaded drug = Concentration of unloaded drug × Volume of the supernatant. b. Total amount of loaded drug = Initial amount of drug - Total amount of unloaded drug. c. Drug Loading Content (DLC %) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) × 100. d. Drug Loading Efficiency (DLE %) = (Weight of loaded drug / Initial weight of drug) × 100.
Protocol 3: In Vitro Drug Release Study
This protocol describes the dialysis bag method to assess the release profile of a drug from nanoparticles under different pH conditions.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis bags with an appropriate molecular weight cut-off (MWCO)
-
Release media: PBS at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.5)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: a. Resuspend a known amount of lyophilized drug-loaded nanoparticles or use a known volume of the nanoparticle suspension in a specific volume of the release medium (e.g., 1 mL). b. Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.
-
Release Study: a. Place the dialysis bag into a larger container with a known volume of the release medium (e.g., 50 mL). b. Place the container in a shaking incubator at 37°C. c. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container. d. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Quantification: a. Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy, referencing a standard curve prepared in the corresponding release medium.
-
Data Analysis: a. Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling. b. Plot the cumulative percentage of drug release versus time for each pH condition.
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol outlines the quantification of fluorescently labeled nanoparticle uptake by cancer cells.
Materials:
-
Cancer cell line known to overexpress sialic acid (e.g., 4T1, B16F10, MCF-7)
-
Complete cell culture medium
-
Fluorescently labeled 4-(trans-2-carboxyvinyl)phenylboronic acid-functionalized nanoparticles
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well or 24-well plates
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. b. Incubate the cells overnight at 37°C in a 5% CO₂ atmosphere.
-
Nanoparticle Treatment: a. Prepare different concentrations of the fluorescently labeled nanoparticles in complete cell culture medium. b. Remove the old medium from the cells and add the nanoparticle-containing medium. Include a control group of untreated cells. c. Incubate for a desired period (e.g., 1, 4, or 24 hours) at 37°C.
-
Cell Harvesting and Staining: a. After incubation, wash the cells three times with ice-cold PBS to remove any nanoparticles that are not internalized. b. Detach the cells using Trypsin-EDTA. c. Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel. b. Gate the viable cell population based on forward and side scatter properties. c. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.[8][18]
Protocol 5: In Vitro Cytotoxicity by MTT Assay
This protocol details the assessment of the cytotoxic effect of drug-loaded nanoparticles on cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. b. Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in complete medium. b. Remove the medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control. c. Incubate for 24, 48, or 72 hours.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for another 4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. b. Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100. c. Plot cell viability versus drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 6: Analysis of Apoptosis by Western Blotting for Cleaved Caspase-3
This protocol describes the detection of apoptosis induction by analyzing the expression of a key apoptotic protein.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting and imaging system
Procedure:
-
Protein Extraction: a. Lyse the cell pellets in ice-cold RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. c. Determine the protein concentration using a BCA assay.[19]
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.[9][19]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection and Analysis: a. Add ECL detection reagent to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities, normalizing to a loading control like β-actin, to quantify the relative expression of cleaved caspase-3.[20]
Visualizations
Signaling Pathway: Induction of Apoptosis
Caption: Targeted delivery and apoptosis induction pathway.
Experimental Workflow: Nanoparticle Synthesis to In Vitro Evaluation
Caption: Workflow for nanoparticle development and testing.
Logical Relationship: pH-Dependent Targeting and Release
Caption: pH-responsive targeting and drug release logic.
References
- 1. Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manilatimes.net [manilatimes.net]
- 4. thno.org [thno.org]
- 5. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fabrication of Spindle-like ZnO@Fe3O4 Nanocarriers for Targeted Drug Delivery and Controlled Release | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Organic Frameworks Utilizing Boronic Acid-Functionalized Linkers
Application Notes
Introduction to 4-(Carboxyvin-2-YL)phenylboronic Acid as a MOF Linker
The trifunctional nature of this compound, featuring a carboxylic acid, a boronic acid, and a vinyl group, presents a versatile platform for the design of highly functional Metal-Organic Frameworks (MOFs).
-
Carboxylic Acid Group: This primary coordinating moiety readily forms stable bonds with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), driving the formation of the porous framework structure.
-
Boronic Acid Group: The boronic acid functionality offers several advantages. It can act as a secondary coordination site, potentially leading to novel network topologies. More significantly, it provides a reactive handle for post-synthetic modification and can be utilized for the selective sensing or binding of cis-diol-containing molecules, such as saccharides and certain glycoproteins, which is of high interest in biomedical applications.
-
Vinyl Group: The vinyl substituent serves as a reactive site for a variety of organic transformations, enabling post-synthetic modification (PSM) of the MOF. This allows for the introduction of new functionalities to tailor the MOF's properties for specific applications, such as targeted drug delivery or catalysis.
Potential Applications in Drug Development
MOFs constructed from linkers like this compound are promising candidates for advanced drug delivery systems.
-
High Drug Loading Capacity: The inherent porosity and high surface area of MOFs allow for the encapsulation of significant quantities of therapeutic agents.
-
Controlled Release: Drug release can be controlled by the pore size of the MOF and the interactions between the drug molecules and the framework. The functional groups of the linker can be tailored to modulate these interactions.
-
Targeted Delivery: The vinyl group can be post-synthetically modified with targeting ligands (e.g., folic acid, antibodies) to direct the MOF-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
-
Stimuli-Responsive Release: The boronic acid group's interaction with cis-diols is pH-dependent, offering a potential mechanism for pH-triggered drug release in the acidic tumor microenvironment.
Characterization of Boronic Acid-Functionalized MOFs
A thorough characterization is crucial to understand the physicochemical properties of the synthesized MOFs. Key techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center and the presence of the boronic acid and vinyl functional groups.
Data Presentation: Properties of Analogous MOFs
The following table summarizes key quantitative data from published studies on MOFs synthesized with linkers analogous to this compound. This data provides a benchmark for expected values.
| MOF Name/Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loaded | Drug Loading Capacity (wt%) | Reference |
| MOF with 4-carboxyphenylboronic acid | Cd²⁺ | Not Reported | Not Reported | - | - | [1][2] |
| UiO-66 | Zr⁴⁺ | ~1100-1200 | ~0.5-0.6 | Ibuprofen | ~20-30 | [3] |
| MIL-100(Fe) | Fe³⁺ | ~1500-2100 | ~1.0-1.2 | Doxorubicin | ~25-35 | [4] |
| ZIF-8 | Zn²⁺ | ~1300-1800 | ~0.6-0.7 | 5-Fluorouracil | ~15-25 | [1] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Hypothetical Boronic Acid-Functionalized MOF
This protocol describes a general procedure for the solvothermal synthesis of a MOF using a linker analogous to this compound.
Materials:
-
4-carboxyphenylboronic acid (or analogous linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
20 mL scintillation vials
-
Oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the 4-carboxyphenylboronic acid linker in 10 mL of DMF.
-
Add 0.1 mmol of Zinc nitrate hexahydrate to the solution.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution and mixing.
-
Place the vial in an oven preheated to 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF, immerse the product in ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Decant the ethanol and add methanol. Allow the MOF to be immersed in methanol for another 24 hours, replacing the methanol every 8 hours.
-
Finally, decant the methanol and dry the activated MOF under vacuum at 120 °C overnight.
Protocol 2: Drug Loading into the MOF via Incubation
This protocol outlines a common method for loading a drug molecule into the pores of the synthesized MOF.
Materials:
-
Activated MOF
-
Drug of interest (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the drug in PBS at a known concentration (e.g., 1 mg/mL).
-
Disperse 10 mg of the activated MOF in 10 mL of the drug solution.
-
Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation.
-
After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.
-
Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the amount of drug loaded into the MOF by subtracting the amount of drug remaining in the supernatant from the initial amount of drug.
-
Wash the drug-loaded MOF with fresh PBS to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
Drug Loading Calculation:
-
Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100
-
Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] x 100
Protocol 3: Post-Synthetic Modification of a Vinyl-Functionalized MOF via Thiol-Ene Click Chemistry
This protocol describes a potential method to functionalize the vinyl groups on the MOF linker.
Materials:
-
Vinyl-functionalized MOF
-
Thiol-containing molecule (e.g., 1-thioglycerol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Toluene (or another suitable solvent)
-
UV lamp (365 nm)
Procedure:
-
Suspend 50 mg of the vinyl-functionalized MOF in 10 mL of toluene.
-
Add a 10-fold molar excess of the thiol-containing molecule and the photoinitiator (10 mol% relative to the thiol).
-
Stir the suspension and irradiate with a 365 nm UV lamp for 12 hours at room temperature.
-
After the reaction, collect the modified MOF by centrifugation.
-
Wash the product thoroughly with toluene and then with ethanol to remove any unreacted reagents.
-
Dry the functionalized MOF under vacuum.
-
Confirm the successful modification using techniques like FTIR or ¹H NMR spectroscopy (after digesting the MOF in a deuterated acid).
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and relationships.
References
Application Notes and Protocols for the Immobilization of 4-(Carboxyvin-2-YL)phenylboronic Acid on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Carboxyvin-2-YL)phenylboronic acid is a bifunctional molecule of significant interest in the fields of biotechnology and drug development. Its phenylboronic acid moiety allows for the reversible covalent binding of cis-diol-containing molecules, such as glycoproteins, carbohydrates, and certain nucleotides. The carboxylic acid group provides a versatile handle for the covalent immobilization of this molecule onto a variety of solid supports. This functionalization strategy is pivotal for the development of affinity chromatography matrices, biosensors, and targeted drug delivery systems.
This document provides detailed protocols for the immobilization of this compound onto common solid supports, along with data presentation and visualizations to guide researchers in their applications.
Principle of Immobilization
The most common and effective method for immobilizing this compound onto solid supports is through the formation of a stable amide bond between its carboxylic acid group and a primary amine on the surface of the support. This is typically achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process involves two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the boronic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester. This ester then readily reacts with a primary amine on the solid support to form a stable amide bond.
Experimental Protocols
Protocol 1: Immobilization on Amine-Functionalized Silica or Agarose Beads
This protocol describes a general method for the covalent conjugation of this compound to amine-functionalized silica or agarose beads.
Materials:
-
Amine-functionalized silica or agarose beads
-
4-(trans-2-Carboxyvinyl)phenylboronic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0
-
Wash Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve the boronic acid)
Procedure:
-
Bead Preparation:
-
Transfer a desired amount of amine-functionalized beads to a reaction vessel.
-
Wash the beads three times with the Activation Buffer to remove any storage solutions and to equilibrate the pH.
-
-
Activation of this compound:
-
Dissolve 4-(trans-2-Carboxyvinyl)phenylboronic acid in a minimal amount of DMF or DMSO if necessary, and then dilute with Activation Buffer to the desired final concentration (typically 1-10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in cold Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the boronic acid is recommended.
-
Add the EDC and NHS solutions to the boronic acid solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
-
-
Coupling to Beads:
-
Add the activated boronic acid solution to the washed beads.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Quenching and Washing:
-
Centrifuge the beads and discard the supernatant.
-
To block any unreacted NHS-ester sites, add the Quenching Solution and incubate for 30-60 minutes at room temperature.
-
Wash the beads three times with Wash Buffer to remove unreacted reagents and byproducts.
-
Finally, wash the beads twice with PBS.
-
-
Storage:
-
Resuspend the functionalized beads in Storage Buffer and store at 4°C.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the immobilization of this compound on amine-functionalized beads.
Protocol 2: Immobilization on Amine-Functionalized Magnetic Nanoparticles
This protocol details the functionalization of amine-modified magnetic nanoparticles, which are particularly useful for applications requiring rapid separation.
Materials:
-
Amine-functionalized magnetic nanoparticles (MNPs)
-
4-(trans-2-Carboxyvinyl)phenylboronic acid
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: PBS with 0.1% Tween-20
-
Magnetic separator
Procedure:
-
MNP Preparation:
-
Resuspend the amine-functionalized MNPs in Activation Buffer.
-
Place the tube in a magnetic separator and discard the supernatant. Repeat this wash step twice.
-
-
Activation of Boronic Acid:
-
Prepare the activated 4-(trans-2-Carboxyvinyl)phenylboronic acid solution with EDC and Sulfo-NHS as described in Protocol 1, Step 2.
-
-
Coupling to MNPs:
-
Add the activated boronic acid solution to the washed MNPs and resuspend thoroughly.
-
Incubate for 2 hours at room temperature with continuous mixing.
-
-
Quenching and Washing:
-
Place the tube in the magnetic separator and discard the supernatant.
-
Add the Quenching Solution and incubate for 30 minutes.
-
Wash the MNPs three times with Wash Buffer and twice with PBS using the magnetic separator.
-
-
Storage:
-
Resuspend the functionalized MNPs in the desired buffer for your application and store at 4°C.
-
Data Presentation
The efficiency of immobilization and the subsequent performance of the functionalized support can be quantified. The following table summarizes key parameters that should be determined experimentally. Note: The values presented are representative and may vary depending on the specific solid support and experimental conditions.
| Parameter | Typical Value | Method of Determination |
| Immobilization Efficiency | > 80% | Quantification of boronic acid in the supernatant before and after coupling using UV-Vis spectroscopy. |
| Surface Density of Boronic Acid | 1-10 µmol/g of beads | Elemental analysis for boron content or titration of the remaining amine groups. |
| Glycoprotein Binding Capacity | 50-200 mg/g of beads | Saturation binding experiments with a model glycoprotein (e.g., horseradish peroxidase, ovalbumin) and quantifying the bound protein.[1] |
| Stability | > 90% activity after 10 cycles | Repeated cycles of glycoprotein binding and elution, followed by measuring the binding capacity. |
Application: Selective Enrichment of Glycoproteins
Immobilized this compound is highly effective for the selective capture and enrichment of glycoproteins from complex biological samples such as serum, plasma, or cell lysates.
Signaling Pathway of Glycoprotein Binding:
Caption: Interaction pathway for glycoprotein capture by an immobilized boronic acid support.
Protocol for Glycoprotein Enrichment:
-
Equilibration: Equilibrate the boronic acid-functionalized beads or MNPs with a binding buffer (e.g., PBS, pH 7.4-8.5).
-
Sample Loading: Incubate the pre-cleared biological sample with the equilibrated support for 30-60 minutes at room temperature to allow for glycoprotein binding.
-
Washing: Wash the support extensively with the binding buffer containing a mild detergent to remove non-specifically bound proteins.
-
Elution: Elute the captured glycoproteins using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) or a buffer containing a competing diol such as sorbitol.
-
Neutralization: Immediately neutralize the eluted fraction with a high pH buffer if an acidic elution was used.
Conclusion
The immobilization of this compound on solid supports provides a powerful tool for a range of biomedical and biotechnological applications. The protocols and data presented here offer a comprehensive guide for researchers to effectively functionalize various solid supports and apply them for the selective isolation and analysis of glycoproteins and other cis-diol containing biomolecules. Optimization of the described protocols for specific applications is encouraged to achieve the best performance.
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Stilbene-Based Boronic Acid Analogues
Introduction
This document provides detailed application notes and protocols for the use of stilbene-based boronic acid analogues as fluorescent probes for the labeling and detection of biomolecules. While the specific compound "4-(Carboxyvin-2-YL)phenylboronic acid" is a part of the broader class of stilbene-boronic acids, this document will focus on the more extensively characterized stilbene-4-boronic acid and its derivatives as representative examples. These compounds are valuable tools for researchers, scientists, and drug development professionals due to their ability to recognize and signal the presence of molecules with cis-1,2- or -1,3-diols, such as saccharides, glycoproteins, and certain small molecules.
The core principle of these fluorescent probes lies in the reversible covalent interaction between the boronic acid moiety and diols, which modulates the photophysical properties of the stilbene fluorophore. This interaction often results in a detectable change in fluorescence intensity or a shift in the emission wavelength, providing a direct readout of the binding event.[1][2][3][4] The stilbene core offers the advantage of a tunable fluorescent scaffold where the introduction of electron-donating or electron-withdrawing groups can be used to rationalize the design of the spectral response for specific applications.[1][2]
Principle of Detection: Modulating Intramolecular Charge Transfer (ICT)
The fluorescence signaling mechanism of many stilbene-boronic acid probes is based on the modulation of an intramolecular charge transfer (ICT) process. In its neutral, trigonal planar state (sp² hybridized boron), the boronic acid group can act as an electron-accepting group. When conjugated with an electron-donating group on the stilbene backbone, an ICT state can be formed upon photoexcitation, leading to a specific fluorescence emission profile.
Upon binding to a diol-containing molecule, the boron atom rehybridizes to an anionic, tetrahedral state (sp³). This change in the electronic nature of the boronic acid moiety alters the ICT characteristics of the fluorophore, resulting in a change in the fluorescence signal.[1][4] This can manifest as either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength (ratiometric sensing), depending on the specific design of the probe.[1][2]
Caption: Signaling mechanism of stilbene-boronic acid probes.
Quantitative Data of Representative Stilbene-Boronic Acid Probes
The following table summarizes the photophysical properties of several stilbene-boronic acid derivatives. The data illustrates how different substituents on the stilbene core influence the absorption and emission characteristics of the probes.
| Probe Name | Abbreviation | Max Absorption (λ_abs) (nm) | Max Emission (λ_em) (nm) | Quantum Yield (Φ_F) | Reference(s) |
| Stilbene-4-boronic acid | STBA | 310 | 375 | 0.04 | [2][3] |
| 4'-Cyano-stilbene-4-boronic acid | CSTBA | 328 | 400 | 0.28 | [2][3] |
| 4'-Methoxy-stilbene-4-boronic acid | MSTBA | 326 | 402 | 0.35 | [2][3] |
| 4'-(Dimethylamino)stilbene-4-boronic acid | DSTBA | 346 | 454 | 0.01 | [2][3] |
Data presented is for probes in a water/methanol (1:1 v/v) solution.
Experimental Protocols
Protocol 1: General Synthesis of Stilbene-4-Boronic Acid Derivatives via Wittig Reaction
This protocol describes a general method for the synthesis of stilbene-4-boronic acid and its derivatives.[2][3]
Caption: General workflow for stilbene-boronic acid synthesis.
Materials:
-
p-Bromomethylphenylboronic acid
-
Triphenylphosphine
-
Toluene
-
Para-substituted benzaldehyde (e.g., 4-cyanobenzaldehyde, 4-methoxybenzaldehyde, 4-(dimethylamino)benzaldehyde)
-
Sodium methoxide
-
Methanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of the Benzyltriphenylphosphonium Bromide Derivative: a. Dissolve p-bromomethylphenylboronic acid and triphenylphosphine in toluene. b. Reflux the mixture for 24 hours. c. Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration. d. Wash the precipitate with toluene and dry under vacuum to yield the para-boronic acid derivative of benzyltriphenylphosphonium bromide.
-
Wittig Reaction: a. Dissolve the phosphonium salt from step 1 and the desired para-substituted benzaldehyde in methanol. b. Add a solution of sodium methoxide in methanol dropwise to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: a. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). b. Remove the solvent under reduced pressure. c. Purify the crude product by column chromatography on silica gel to obtain the desired stilbene-boronic acid derivative.
Protocol 2: In Vitro Detection of Saccharides using a Stilbene-Boronic Acid Probe
This protocol outlines the general procedure for measuring the fluorescence response of a stilbene-boronic acid probe to a specific saccharide in solution.
Materials:
-
Stilbene-boronic acid probe (e.g., DSTBA)
-
High-purity water
-
Organic solvent for stock solution (e.g., DMSO or Methanol)
-
Buffer solution of desired pH (e.g., phosphate buffer, pH 7.4)
-
Saccharide of interest (e.g., glucose, fructose)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a stock solution of the stilbene-boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol). b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
Preparation of Working Solutions: a. Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). b. Prepare a series of saccharide solutions of varying concentrations by diluting the saccharide stock solution in the buffer.
-
Fluorescence Measurement: a. Transfer the working solution of the probe to a quartz cuvette. b. Place the cuvette in the fluorescence spectrophotometer and record the initial fluorescence spectrum (I₀) at the appropriate excitation wavelength for the specific probe. c. Sequentially add small aliquots of the saccharide solutions to the cuvette, mixing thoroughly after each addition. d. Record the fluorescence spectrum (I) after each addition. e. Ensure that the total volume of added saccharide solution is small enough to neglect dilution effects, or apply a correction factor.
-
Data Analysis: a. Plot the change in fluorescence intensity (I/I₀ or I - I₀) or the shift in emission wavelength as a function of the saccharide concentration. b. To determine the dissociation constant (K_D), the data can be fitted to a suitable binding model (e.g., 1:1 binding isotherm).[2]
Protocol 3: Conceptual Workflow for Labeling of Cell Surface Glycoproteins
This protocol provides a conceptual workflow for the visualization of cell surface glycoproteins using a stilbene-boronic acid probe.
Caption: Workflow for cell surface glycoprotein labeling.
Materials:
-
Cultured cells of interest
-
Stilbene-boronic acid probe
-
Phosphate-buffered saline (PBS) or other appropriate cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: a. Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes). b. Gently wash the cells with pre-warmed PBS to remove any residual culture medium.
-
Probe Incubation: a. Prepare a working solution of the stilbene-boronic acid probe in PBS or serum-free medium at the desired concentration (typically in the low micromolar range). b. Add the probe solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.
-
Washing: a. After incubation, gently aspirate the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: a. Add fresh PBS or imaging buffer to the cells. b. Visualize the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific stilbene-boronic acid probe.
Disclaimer: The protocols provided are intended as general guidelines. Researchers should optimize the conditions for their specific applications and probes. Safety precautions should be taken when handling all chemical reagents.
References
- 1. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 4-(Carboxyvin-2-YL)phenylboronic Acid for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 4-(carboxyvin-2-yl)phenylboronic acid. This monomer offers a unique combination of a stimuli-responsive boronic acid moiety and a reactive carboxylic acid group, making its polymers promising candidates for a variety of advanced functional materials. The protocols provided are based on established polymerization techniques for analogous vinylphenylboronic acid derivatives and are intended to serve as a detailed starting point for experimental work.
Introduction to Poly(this compound)
Polymers containing phenylboronic acid (PBA) functionalities have garnered significant attention due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is the basis for their use in glucose-responsive systems for diabetes management, as well as in sensors for saccharides and other biologically relevant diol-containing molecules. The incorporation of a carboxyvinyl group into the monomer structure, as in this compound, introduces an additional site for chemical modification, crosslinking, or pH-responsive behavior. This dual functionality opens up possibilities for creating sophisticated materials for drug delivery, diagnostics, and regenerative medicine.
Potential Applications
The unique chemical structure of poly(this compound) suggests its utility in a range of applications, including:
-
Glucose-Responsive Drug Delivery: The boronic acid groups can interact with glucose, leading to a change in the polymer's properties, such as swelling or disassembly of nanoparticles, to trigger the release of an encapsulated drug like insulin.
-
Bio-sensors: Polymers can be designed to undergo a detectable change (e.g., fluorescence, color, or volume) upon binding to specific saccharides or glycoproteins, enabling the development of sensitive diagnostic tools.
-
Self-Healing Materials: The reversible nature of the boronate ester bonds, potentially in conjunction with hydrogen bonding from the carboxylic acid groups, can be exploited to create hydrogels and other materials with self-healing capabilities.
-
Targeted Drug Delivery: The carboxylic acid moieties can be conjugated to targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues.
-
pH-Responsive Materials: The presence of both boronic acid (a weak Lewis acid) and carboxylic acid groups imparts pH sensitivity to the polymer, allowing for the design of materials that respond to changes in their acidic or basic environment.
Data Presentation: Properties of Analogous Phenylboronic Acid Polymers
Direct experimental data for poly(this compound) is limited in the current literature. Therefore, the following table summarizes typical data obtained for the closely related and well-studied poly(4-vinylphenylboronic acid) (P4VBA) and its copolymers, which can serve as a benchmark for expected properties.
| Property | Polymer System | Value/Range | Analytical Method |
| Molecular Weight (Mn) | Homopolymer of 4-vinylphenylboronic acid | 5,000 - 20,000 g/mol | GPC/SEC |
| Polydispersity Index (PDI) | RAFT polymerization of 4-vinylphenylboronic acid | 1.1 - 1.5 | GPC/SEC |
| Glass Transition Temp (Tg) | Polystyrene-b-poly(4-vinylphenylboronic acid) | 100 - 140 °C | DSC |
| Glucose-Responsive Swelling | Hydrogel of P(4VBA-co-acrylamide) | 2 to 5-fold increase in volume | Gravimetric analysis |
| Drug Loading Capacity | Micelles of PEG-b-P4VBA | 5 - 15 wt% | UV-Vis Spectroscopy |
Experimental Protocols
The following are detailed protocols for the synthesis of poly(this compound) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersities.
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
Materials:
-
This compound (monomer)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Diethyl ether (for washing)
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 5.21 mmol), CPADB (e.g., 58.2 mg, 0.208 mmol, for a target degree of polymerization of 25), and ACVA (e.g., 5.8 mg, 0.0208 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Quenching the Polymerization: To stop the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol. Collect the polymer by centrifugation or filtration.
-
Washing and Drying: Wash the collected polymer multiple times with diethyl ether to remove any unreacted monomer and initiator fragments. Dry the final polymer product under vacuum at room temperature overnight.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR and FTIR spectroscopy to confirm the polymer structure.
Protocol 2: Characterization of Glucose Responsiveness of a Hydrogel
Materials:
-
Poly(this compound-co-N,N-dimethylacrylamide)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Glucose solutions of varying concentrations in PBS
-
Small vials
Procedure:
-
Hydrogel Preparation: Prepare a crosslinked hydrogel from the synthesized copolymer using a suitable crosslinker and initiation method (e.g., photopolymerization).
-
Equilibration: Place pre-weighed, dried hydrogel discs in vials containing PBS (pH 7.4) and allow them to swell to equilibrium for 24 hours.
-
Initial Swelling Measurement: Remove the swollen hydrogels, gently blot the surface to remove excess water, and weigh them. The equilibrium swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.
-
Glucose Treatment: Transfer the equilibrated hydrogels to vials containing PBS with different concentrations of glucose (e.g., 0, 1, 2, 5, and 10 mg/mL).
-
Monitoring Swelling Changes: At regular time intervals, remove the hydrogels, blot, and weigh them to monitor the change in swelling.
-
Data Analysis: Plot the swelling ratio as a function of time for each glucose concentration to determine the glucose-responsive swelling behavior of the hydrogel.
Visualizations
Diagram 1: RAFT Polymerization Workflow
Caption: Workflow for the RAFT polymerization of this compound.
Diagram 2: Glucose Sensing Mechanism
Caption: Interaction of a boronic acid-containing polymer with glucose leading to hydrogel swelling.
Diagram 3: Functional Material Relationships
Caption: Logical relationships between the monomer, its functionalities, and potential applications.
Application Notes and Protocols for the Synthesis of Substituted Biaryls using Phenylboronic Acids
Topic: Synthesis of Substituted Biaryls using 4-(Carboxyvinyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
I. Synthesis of Carboxy-Substituted Phenylboronic Acids
A common precursor for the synthesis of more complex substituted phenylboronic acids is p-carboxyphenylboronic acid. The synthesis of this compound can be achieved through various methods, including the hydrolysis of a precursor ester.
Experimental Protocol: Preparation of p-Carboxyphenylboronic Acid
This protocol is based on the hydrolysis of a (4-(alkoxycarbonyl)phenyl)boronic acid precursor.
Materials:
-
(4-(diisopropylaminoethyl formyl)phenyl)boronic acid (or similar ester precursor)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether
Procedure:
-
Dissolve the starting ester (e.g., (4-(diisopropylaminoethyl formyl)phenyl)boronic acid) in a 1:1 mixture of THF and water.
-
Add lithium hydroxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 90-120 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF by rotary evaporation.
-
Wash the aqueous residue with ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with dilute HCl to a pH of 4-5. A white solid should precipitate.
-
Filter the precipitate and dry the filter cake.
-
Extract the aqueous filtrate three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate for 2 hours.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the white solid product, p-carboxyphenylboronic acid.[1]
Quantitative Data:
The following table summarizes the yields for the synthesis of p-carboxyphenylboronic acid from a precursor under slightly varying conditions.[1]
| Entry | Precursor (g) | LiOH (g) | Reaction Time (min) | Yield (%) |
| 1 | 80 | 16.2 | 120 | 95.8 |
| 2 | 80 | 17.5 | 110 | 97.1 |
| 3 | 80 | 18.9 | 100 | 97.9 |
| 4 | 80 | 20.2 | 90 | 98.2 |
II. Synthesis of Substituted Biaryls via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls from arylboronic acids and aryl halides. The general reaction scheme is depicted below.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid derivative.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid derivative (e.g., 4-(Carboxyvinyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the phenylboronic acid derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-5 mol%) and ligand (if necessary).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Quantitative Data for Suzuki-Miyaura Coupling
The following table presents representative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, showcasing typical yields under different conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | K₂CO₃ | MeOH/H₂O | RT | 1 | >95 |
| 2 | 4-Chloroacetophenone | Pd(OAc)₂ (1) | K₂CO₃ | MeOH/H₂O | 60 | 24 | 87 |
| 3 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Pd/C (5) | K₂CO₃ | Ethanol/H₂O | 78 | 4 | 88 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | 95 |
III. Diagrams
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of substituted biaryls via the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The experimental protocols provided are general guidelines. Reaction conditions, including catalyst, base, solvent, temperature, and reaction time, may need to be optimized for specific substrates to achieve the best results. Always consult relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yields with 4-(Carboxyvin-2-YL)phenylboronic Acid
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of Suzuki coupling reactions involving 4-(Carboxyvin-2-YL)phenylboronic acid. This resource addresses common challenges encountered during experimental work with this and similar substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with functionalized vinylboronic acids, can stem from several factors. Begin by systematically evaluating the following:
-
Reagent Quality and Stability: The purity and stability of your this compound are critical. Boronic acids, particularly vinylboronic acids, can be susceptible to degradation over time.[1] Ensure you are using a fresh, high-purity reagent.
-
Catalyst Activity: The palladium catalyst's activity is paramount. If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[2] It is crucial to properly degas your solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for the transmetalation step. However, an inappropriate base can also lead to side reactions or decomposition of your starting materials.[3]
-
Solvent System: The solvent must be appropriate for dissolving all reactants and facilitating the catalytic cycle. The presence of water can be beneficial in some cases but detrimental in others, especially concerning the stability of the boronic acid.
Q2: I am observing significant amounts of homocoupling byproduct (dimerization of the boronic acid). What causes this and how can it be minimized?
A2: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or certain Pd(II) species at the start of the reaction.[4] To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst.[4]
-
Controlled Reaction Conditions: Optimizing the reaction temperature and time can also help to favor the desired cross-coupling reaction over homocoupling.
Q3: The carboxylic acid group on my boronic acid seems to be interfering with the reaction. What are the potential issues and solutions?
A3: The presence of a carboxylic acid can indeed complicate Suzuki coupling reactions. The acidic proton can react with the base, and the carboxylate group can coordinate to the palladium catalyst, potentially inhibiting its activity.[5] Here are some strategies to address this:
-
Use of Excess Base: Adding an additional equivalent of base can help to neutralize the acidic proton of the carboxylic acid without consuming the base required for the catalytic cycle.
-
Protecting Group Strategy: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common and effective strategy. The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.
-
Careful Selection of Base: Using a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may be less detrimental than stronger bases like sodium hydroxide (NaOH).[6]
Q4: I am struggling with the purification of my final product, which is a carboxylic acid. What are some effective purification strategies?
A4: Purifying a carboxylic acid product from a Suzuki reaction mixture can be challenging due to the presence of unreacted boronic acid, the base, and palladium residues. An acid-base extraction is a highly effective method.
-
After the reaction, the mixture is typically worked up with an organic solvent and water.
-
The organic layer is then extracted with an aqueous basic solution (e.g., NaOH or NaHCO₃). Your carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent.[7]
-
If further purification is needed, column chromatography on silica gel can be employed. A mobile phase containing a small amount of acetic acid can help to improve the chromatography of carboxylic acids.[7]
Troubleshooting Guide
If you are experiencing low yields with your Suzuki coupling of this compound, follow this troubleshooting workflow:
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki coupling reactions, based on literature data for similar substrates.
Table 1: Effect of Different Bases on Suzuki Coupling Yield [3][6]
| Base | Typical Form | Typical Yield Range (%) | Notes |
| Na₂CO₃ | Aqueous solution | 70-98 | A commonly used and effective base. |
| K₂CO₃ | Solid or aqueous solution | 60-95 | Another widely used carbonate base. |
| Cs₂CO₃ | Solid | 80-99 | Often effective in challenging couplings due to its higher solubility in organic solvents. |
| K₃PO₄ | Solid | 75-99 | A strong base that can be very effective, particularly with less reactive aryl chlorides. |
| NaOH | Aqueous solution | 50-90 | A strong base, but can sometimes promote side reactions. |
| KF | Solid | 60-85 | A milder base that can be beneficial when dealing with base-sensitive functional groups. |
Table 2: Comparison of Different Palladium Catalysts/Ligands [8][9]
| Catalyst/Ligand System | Typical Loading (mol%) | Key Features |
| Pd(PPh₃)₄ | 1-5 | A classic, versatile catalyst, but may require higher temperatures for less reactive substrates. |
| Pd(OAc)₂ / PPh₃ | 1-3 | An in-situ generated catalyst system that is widely used. |
| PdCl₂(dppf) | 1-3 | Often effective for a broad range of substrates. |
| Pd₂(dba)₃ / SPhos | 0.5-2 | A highly active catalyst system, particularly for challenging couplings involving aryl chlorides. |
| Pd(OAc)₂ / PCy₃ | 1-3 | Effective for a diverse array of aryl and vinyl triflates.[8] |
Experimental Protocols
The following is a general experimental protocol for a Suzuki coupling reaction with a vinylboronic acid derivative. This should be optimized for your specific substrates and laboratory conditions.
Protocol 1: Suzuki Coupling of an Aryl Halide with an Ester-Protected Vinylphenylboronic Acid
-
Materials:
-
Aryl halide (1.0 equiv)
-
4-(2-Ethoxycarbonylvinyl)phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, 4-(2-ethoxycarbonylvinyl)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Deprotection of the Ester to Yield the Carboxylic Acid
-
Materials:
-
Ester-containing product from Protocol 1
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl, 1M)
-
-
Procedure:
-
Dissolve the ester in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 4-(Carboxyvin-2-YL)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(Carboxyvin-2-YL)phenylboronic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the initial steps I should take?
A1: Poor solubility of substituted phenylboronic acids is a common challenge. The first steps to address this issue involve assessing the solvent system and the physical properties of your setup.
-
Solvent Choice: Ensure the chosen solvent is appropriate for the reaction and has some polarity. While nonpolar solvents are generally poor choices for dissolving polar compounds like boronic acids, highly polar solvents might also not be optimal depending on the other reactants.
-
Gentle Heating: Applying gentle heat to the reaction mixture can significantly increase the solubility of many compounds. However, be cautious to not exceed the decomposition temperature of your reactants or catalyst.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Stirring: Ensure vigorous and efficient stirring to maximize the interaction between the solid and the solvent.
Q2: How does pH affect the solubility of this compound?
A2: The pH of the reaction medium plays a crucial role in the solubility of this compound due to the presence of a carboxylic acid group. In aqueous or protic media, increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This is a highly effective method for enhancing solubility in reactions that are tolerant of basic conditions.
Q3: What are co-solvents, and how can they improve the solubility of my boronic acid?
A3: A co-solvent is a second solvent added in a smaller quantity to the primary reaction solvent to increase the solubility of a reactant. For reactions involving this compound, using a co-solvent system can be very effective. For instance, in a primarily non-polar solvent like toluene or dioxane, adding a small amount of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or an alcohol like ethanol, can significantly improve solubility. The optimal ratio of solvents typically needs to be determined empirically for each specific reaction.
Q4: I'm running a Suzuki-Miyaura coupling, and my boronic acid has limited solubility. What specific strategies can I employ?
A4: Solubility is a critical factor for a successful Suzuki-Miyaura coupling. Here are some targeted strategies:
-
Base Selection: The base is a necessary component of the Suzuki-Miyaura reaction. Choosing a base that also aids in solubilizing the boronic acid is advantageous. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used and can help form the more soluble boronate salt.
-
Aqueous Conditions: Many Suzuki-Miyaura reactions can be performed in aqueous solvent mixtures (e.g., toluene/water, dioxane/water). The presence of water can help dissolve the boronic acid, especially when a base is present.
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate from the aqueous phase to the organic phase where the catalyst is, thereby driving the reaction forward.
-
Derivatization: If solubility issues persist, consider converting the boronic acid to a more soluble derivative, such as a boronate ester (e.g., a pinacol ester) or a diethanolamine adduct. These can sometimes be used directly in the coupling reaction.
Q5: Can I modify the this compound to improve its solubility?
A5: Yes, chemical modification can be a powerful tool. One common strategy is to form a diethanolamine adduct. This is achieved by reacting the boronic acid with diethanolamine, which often results in a more stable and soluble crystalline solid. This adduct can then be used directly in subsequent reactions, such as Suzuki-Miyaura couplings, often with improved results due to better solubility.
Data Presentation: Solubility of Analogous Phenylboronic Acids
| Solvent | Phenylboronic Acid Solubility | 4-Carboxyphenylboronic Acid Solubility | Notes |
| Water | 10 g/L (at 20 °C)[1] | 25 g/L | Solubility is pH-dependent. |
| Diethyl Ether | Soluble[1] | - | Generally good solubility for boronic acids. |
| Ethanol | Soluble[1] | - | Polar protic solvent, often a good choice. |
| Acetone | High solubility | - | Polar aprotic solvent. |
| Chloroform | Moderate solubility | - | Can be used for crystallization. |
| Hexanes | Poorly soluble[1] | - | Non-polar solvents are generally poor choices. |
| Carbon Tetrachloride | Poorly soluble[1] | - | Non-polar solvent. |
| Dimethylformamide (DMF) | - | - | Often used as a co-solvent to improve solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - | Highly polar aprotic solvent. |
| Tetrahydrofuran (THF) | Soluble[2] | - | Common solvent for organic reactions. |
Note: The solubility of this compound is expected to be influenced by both the phenylboronic acid and the carboxyvinyl functional groups.
Experimental Protocols
Protocol 1: Enhancing Solubility through pH Adjustment
Objective: To increase the solubility of this compound in an aqueous or protic reaction medium by adjusting the pH.
Materials:
-
This compound
-
Aqueous or protic solvent (e.g., water, ethanol/water mixture)
-
A suitable base (e.g., 1 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃))
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the desired amount of this compound in the chosen solvent in a reaction vessel.
-
Begin stirring the suspension.
-
Slowly add the base dropwise to the suspension.
-
Monitor the pH of the mixture periodically.
-
Continue adding the base until the solid completely dissolves. A clear solution indicates the formation of the more soluble carboxylate salt.
-
Record the final pH of the solution. This pH should be maintained throughout the reaction if necessary.
Caution: Ensure the chosen base is compatible with all reactants, catalysts, and subsequent reaction conditions.
Protocol 2: Co-solvent Screening for Improved Solubility
Objective: To identify an effective co-solvent system to dissolve this compound for an organic reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., toluene, dioxane)
-
A selection of polar co-solvents (e.g., DMF, DMSO, ethanol, methanol)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
Procedure:
-
Add a small, measured amount of this compound to several vials.
-
To each vial, add a measured volume of the primary reaction solvent.
-
Observe the initial solubility at room temperature.
-
To the vials with undissolved solid, add a co-solvent in small increments (e.g., 5-10% of the total volume).
-
After each addition, vortex or stir the mixture vigorously for a few minutes.
-
Observe for complete dissolution. Gentle heating can be applied to aid this process.
-
The co-solvent and ratio that achieves complete dissolution is a good candidate for the reaction. It is advisable to test the compatibility of this solvent system with the overall reaction.
Protocol 3: Formation of a Diethanolamine Adduct for Enhanced Stability and Solubility
Objective: To synthesize the diethanolamine adduct of this compound.
Materials:
-
This compound
-
Diethanolamine
-
A suitable solvent (e.g., methylene chloride)
-
Stir bar and vial
-
Vacuum filtration apparatus
Procedure:
-
In a vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of methylene chloride.
-
While stirring, add diethanolamine (1.0 equivalent) dropwise via a pipette.
-
A precipitate should form. In some cases, the initial solid may dissolve completely before the adduct precipitates.
-
Continue stirring the resulting slurry for 10-15 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry it under vacuum.
-
The resulting diethanolamine adduct can often be used directly in subsequent reactions, particularly in protic solvents.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Chemical equilibrium illustrating the effect of pH on solubility.
References
Technical Support Center: Purification of 4-(Carboxyvin-2-YL)phenylboronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving 4-(Carboxyvin-2-YL)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in purifying products from reactions with this compound?
The primary challenges stem from the dual functionality of the molecule: the boronic acid and the carboxyvinyl group. This combination can lead to:
-
Polarity Issues: The presence of both a relatively nonpolar phenylboronic acid group and a polar carboxylic acid group can cause unusual solubility and chromatographic behavior.
-
Reactivity on Silica Gel: Boronic acids can sometimes degrade or be difficult to elute from standard silica gel.
-
Impurity Profiles: Common impurities can include unreacted starting materials, homocoupled byproducts, and deboronated species, which may have similar polarities to the desired product.
Q2: What are the initial steps I should take to purify my crude product?
A standard aqueous work-up is a crucial first step to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or brine. For products containing the carboxylic acid, a basic aqueous wash (e.g., with sodium bicarbonate) can be used to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[1]
Q3: How can I remove unreacted this compound from my product mixture?
Unreacted this compound can often be removed with a basic aqueous wash. The carboxylic acid and boronic acid functionalities make it soluble in aqueous base (e.g., 1M NaOH or Na2CO3), forming the corresponding carboxylate and boronate salts. This allows for its separation from less polar, non-acidic products during an extraction.
Q4: My product and a key impurity have very similar polarities on TLC. What are my options?
When dealing with co-eluting compounds, several strategies can be employed:
-
Optimize Column Chromatography: Meticulous flash column chromatography with a shallow solvent gradient is often effective. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to maximize separation.[1]
-
Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent or solvent system can be a powerful purification technique.[2][3][4]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly with a C18 reverse-phase column, can provide high-resolution purification.[5]
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange) and can be highly effective for separating compounds with mixed polarities.[6][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield After Purification | 1. Product degradation on silica gel. 2. Product is too polar or non-polar for the chosen chromatography conditions. 3. Incomplete extraction from the aqueous phase. | 1. Deactivate the silica gel with a small amount of acid (e.g., acetic acid in the eluent) or use boric acid-impregnated silica gel. 2. Perform small-scale TLC experiments with a wider range of solvent systems to find optimal elution conditions. Consider switching to reversed-phase or mixed-mode chromatography. 3. Ensure the aqueous layer is sufficiently acidified (pH ~2-3) before re-extracting the carboxylic acid-containing product. |
| Product Streaking on TLC/Column | 1. The carboxylic acid group is interacting strongly with the silica gel. 2. The compound is not fully dissolved in the loading solvent. | 1. Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid. 2. Ensure complete dissolution of the crude product before loading onto the column. Use a stronger, more polar solvent for loading if necessary, but keep the volume minimal. |
| Presence of Homocoupled Byproduct | 1. Presence of oxygen in the reaction. 2. Inefficient catalyst system. | 1. For future reactions, ensure thorough degassing of solvents and reaction mixtures. 2. Optimize the palladium catalyst and ligand system. 3. Purification may require careful column chromatography with a shallow gradient or recrystallization.[1] |
| Product Appears as an Oil and Will Not Crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is inherently an oil, purification by chromatography is the most suitable method. |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the desired, least polar eluent (e.g., hexane/ethyl acetate mixture).
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of reaction products.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. mt.com [mt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Catalyst selection for cross-coupling reactions involving 4-(Carboxyvin-2-YL)phenylboronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 4-(Carboxyvin-2-YL)phenylboronic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of cross-coupling reaction for this compound?
A1: The most suitable reaction is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is widely used for forming carbon-carbon bonds between organoboron compounds (like your boronic acid) and various organic halides or triflates. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Q2: The carboxylic acid group in my boronic acid seems to be interfering with the reaction, leading to low yields. Why is this happening and what can I do?
A2: Carboxylic acids can indeed interfere with Suzuki-Miyaura couplings. The acidic proton can react with the basic conditions typically required for the reaction. Additionally, the carboxylate anion can coordinate to the palladium catalyst, potentially deactivating it.
To mitigate this, consider the following strategies:
-
Use of a milder base: Instead of strong bases like sodium hydroxide, try using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Protecting the carboxylic acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the coupling reaction. The ester is generally more compatible with the reaction conditions. The carboxylic acid can be regenerated by hydrolysis after the coupling is complete.
-
Increase base equivalents: If protection is not feasible, using additional equivalents of a mild base may help to neutralize the acidic proton without significantly impacting the reaction.
Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this unwanted reaction. To minimize homocoupling:
-
Ensure a strictly inert atmosphere: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use a Pd(0) precatalyst: While Pd(II) precatalysts are often used and reduced in situ, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling.
-
Optimize ligand choice: Bulky electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
Q4: How can I ensure the stereochemistry of the vinyl group is retained during the coupling reaction?
A4: Suzuki-Miyaura couplings are generally known to proceed with retention of stereochemistry for vinylboronic acids. To ensure this:
-
Use appropriate palladium catalysts and ligands: Catalyst systems like those based on Pd(OAc)₂ with phosphine ligands such as SPhos have been shown to be effective in minimizing isomerization.
-
Maintain mild reaction conditions: Avoid excessively high temperatures or prolonged reaction times, as these can sometimes lead to isomerization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust precatalyst. |
| Poor solubility of reagents | - Choose a solvent system in which all reactants are soluble (e.g., dioxane/water, toluene/water, DMF). | |
| Presence of oxygen | - Ensure rigorous degassing of solvents and reaction setup. | |
| Incompatible base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base is often coupled with the solvent. | |
| Significant Protodeboronation (loss of the boronic acid group) | Presence of water and strong base | - Use anhydrous conditions if possible.- Switch to a milder base like potassium fluoride (KF). |
| High reaction temperature | - Lower the reaction temperature and monitor the reaction over a longer period. | |
| Formation of Multiple Unidentified Byproducts | Catalyst decomposition | - Use a more stable ligand or precatalyst.- Lower the reaction temperature. |
| Side reactions of functional groups | - Protect sensitive functional groups, particularly the carboxylic acid. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound (as its methyl ester)
-
Esterification of the Boronic Acid:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure and purify the methyl ester.
-
-
Cross-Coupling Reaction:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the methyl ester of this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Hydrolysis of the Ester (if required):
-
Dissolve the purified product in a suitable solvent (e.g., THF/water).
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Filter and dry the final product.
-
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura cross-coupling reactions.
Technical Support Center: Optimizing Diol Binding with 4-(Carboxyvin-2-YL)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH conditions for diol binding with 4-(Carboxyvin-2-YL)phenylboronic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-dependent binding of this compound to diols?
A1: The binding of boronic acids to diols is a reversible process that is highly dependent on pH. The boronic acid group exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form has a much higher affinity for diols. Increasing the pH of the solution shifts the equilibrium towards the formation of the more reactive anionic tetrahedral boronate ion, thus favoring diol binding.[1]
Q2: What is the approximate pKa of this compound and how does it influence diol binding?
Q3: Does the pKa of the diol affect the optimal binding pH?
A3: Yes, the pKa of the diol also plays a crucial role. The optimal pH for boronate ester formation is typically between the pKa of the boronic acid and the pKa of the diol.[2] For many biologically relevant sugars like glucose and fructose, the pKa is quite high (around 12), meaning the boronic acid's pKa is the dominant factor in determining the optimal binding pH in the physiological range.[2]
Q4: Can the buffer composition interfere with the binding experiment?
A4: Absolutely. Buffers containing diol or amine functionalities, such as Tris and HEPES, can competitively bind to the boronic acid and interfere with the interaction you are trying to measure. It is recommended to use non-interfering buffers like phosphate or acetate buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no diol binding observed | Suboptimal pH: The pH of the solution may be too low, favoring the less reactive trigonal form of the boronic acid. | Gradually increase the pH of your reaction buffer and monitor binding. Aim for a pH at or slightly above the estimated pKa of your boronic acid (approx. 7.5-8.0). |
| Buffer Interference: The buffer system used may be competing for binding to the boronic acid. | Switch to a non-interfering buffer system such as phosphate or acetate buffer. | |
| Incorrect Reagent Concentration: The concentrations of the boronic acid or diol may be too low to detect a significant interaction. | Increase the concentration of one or both reactants. Consider using a more sensitive detection method. | |
| Inconsistent or irreproducible results | pH Fluctuation: The pH of the buffer may not be stable, leading to variable binding. | Prepare fresh buffers and verify the pH before each experiment. Ensure adequate buffering capacity. |
| Reagent Degradation: The boronic acid or diol may have degraded over time. | Use fresh or properly stored reagents. Boronic acids can be sensitive to light and oxidation. | |
| Temperature Variation: Binding affinities can be temperature-dependent. | Ensure all experiments are conducted at a consistent and controlled temperature. | |
| High background signal in fluorescence assays | Autofluorescence of reagents: The boronic acid, diol, or buffer components may be intrinsically fluorescent at the excitation/emission wavelengths used. | Run control experiments with each component to determine the source of the background fluorescence. Adjust wavelengths if possible. |
| Scattering from precipitates: The boronic acid or diol may not be fully soluble at the concentrations used, leading to light scattering. | Ensure complete dissolution of all reagents. Consider using a co-solvent if solubility is an issue, but be aware it may affect binding. |
Data Presentation
The following table provides estimated binding constants for phenylboronic acids with various diols at different pH values. Note that these are literature-reported values for similar compounds and should be used as a guide. The binding affinity of this compound is expected to be higher at lower pH compared to unsubstituted phenylboronic acid due to its lower pKa.
| Boronic Acid | Diol | pH | Binding Constant (K, M⁻¹) |
| Phenylboronic Acid | Fructose | 7.4 | ~3300 |
| Phenylboronic Acid | Glucose | 7.4 | ~100 |
| 4-Carboxyphenylboronic Acid | Fructose | 7.4 | Expected to be >3300 |
| 4-Carboxyphenylboronic Acid | Glucose | 7.4 | Expected to be >100 |
Data is compiled from various literature sources and is intended for estimation purposes.[2][3]
Experimental Protocols
Protocol 1: Determination of the pKa of this compound by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of the boronic acid.
Materials:
-
This compound
-
Series of buffers with pH values ranging from 6.0 to 10.0 (e.g., 0.1 M phosphate buffers)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.
-
For each pH value, prepare a solution by adding a small aliquot of the boronic acid stock solution to the buffer to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH and pKa.
-
Record the UV-Vis spectrum of each solution from 200 to 400 nm.
-
Plot the absorbance at a wavelength that shows a significant change with pH (typically around 250-280 nm) against the pH of the buffer.
-
The data should fit a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Protocol 2: Determination of Diol Binding Constants using a Competitive Fluorescence Assay with Alizarin Red S (ARS)
Objective: To determine the binding constant of this compound with a diol at a specific pH.[4][5]
Materials:
-
This compound
-
Diol of interest (e.g., glucose, fructose)
-
Alizarin Red S (ARS)
-
Buffer of desired pH (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Fluorometer
Procedure: Part A: Determine the binding constant of the boronic acid with ARS (K_ARS)
-
Prepare a stock solution of ARS (e.g., 1 mM in water) and the boronic acid (e.g., 10 mM in a suitable solvent).
-
Prepare a series of solutions in the chosen buffer containing a fixed concentration of ARS (e.g., 10 µM) and varying concentrations of the boronic acid.
-
Measure the fluorescence emission of each solution (excitation ~460 nm, emission ~600 nm).
-
Plot the reciprocal of the change in fluorescence intensity versus the reciprocal of the boronic acid concentration (Benesi-Hildebrand plot). K_ARS can be calculated from the slope and intercept of this plot.
Part B: Competitive binding with the diol
-
Prepare a solution containing a fixed concentration of ARS and the boronic acid (at concentrations determined to give a significant fluorescence signal from Part A) in the chosen buffer.
-
Prepare a series of solutions by titrating in increasing concentrations of the diol into the ARS/boronic acid solution.
-
Measure the fluorescence emission of each solution. The fluorescence will decrease as the diol displaces ARS from the boronic acid.
-
The binding constant for the diol can be calculated from the change in fluorescence using appropriate competitive binding equations.
Visualizations
Caption: Workflow for determining pKa and diol binding constants.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4-(Carboxyvin-2-YL)phenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Carboxyvin-2-YL)phenylboronic acid in their experiments. The following information addresses common side reactions and the formation of byproducts, offering solutions to optimize reaction outcomes.
Troubleshooting Guide: Side Reactions and Byproduct Formation
Researchers may encounter several side reactions when using this compound in Suzuki-Miyaura cross-coupling reactions. The primary undesired pathways include protodeboronation, homocoupling, and oxidation of the boronic acid.
Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of Protodeboronated Byproduct
Description: The primary byproduct observed is the protodeboronated species, where the boronic acid group is replaced by a hydrogen atom, resulting in the formation of cinnamic acid.
Root Causes & Solutions:
-
Presence of Water: Excess water in the reaction mixture can lead to the hydrolysis of the carbon-boron bond. While some water is often necessary to dissolve the base, meticulous control is crucial.
-
Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.
-
Choice of Base: The type and concentration of the base can significantly influence the extent of protodeboronation. Strong bases can promote this side reaction.
Troubleshooting Workflow:
Troubleshooting workflow for protodeboronation.
Issue 2: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
Description: A significant amount of the homocoupling product, 4,4'-bis(2-carboxyvinyl)biphenyl, is observed. This occurs when two molecules of the boronic acid couple with each other.
Root Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary promoter of homocoupling.[1]
-
Palladium(II) Precatalyst: The use of a Pd(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction to the active Pd(0) species.
-
Slow Transmetalation: If the transmetalation step of the Suzuki-Miyaura cycle is slow, the competing homocoupling pathway can become more prominent.
Troubleshooting Workflow:
Troubleshooting workflow for homocoupling.
Issue 3: Degradation of the Boronic Acid and Formation of Phenolic Byproducts
Description: The formation of 4-formylbenzoic acid or related oxidized species is observed, indicating oxidative cleavage of the carbon-boron bond.
Root Causes & Solutions:
-
Oxidizing Agents: The presence of peroxides or other oxidizing species in the reaction mixture can lead to the oxidation of the boronic acid.
-
Air Exposure: Prolonged exposure of the reaction mixture to air, especially at elevated temperatures, can contribute to oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using this compound in Suzuki couplings?
A1: The most frequently observed byproducts are the result of protodeboronation (cinnamic acid), homocoupling (4,4'-bis(2-carboxyvinyl)biphenyl), and to a lesser extent, oxidation of the boronic acid.
Q2: How does the electron-withdrawing nature of the carboxyvinyl group affect side reactions?
A2: The electron-withdrawing carboxyvinyl group can make the boronic acid more susceptible to certain side reactions. For instance, electron-deficient boronic acids can be more prone to homocoupling. However, vinyl boronic acids are generally reported to be relatively stable towards protodeboronation compared to some heteroaryl boronic acids.[2]
Q3: What is the best way to minimize the formation of the homocoupling byproduct?
A3: The most critical step to minimize homocoupling is to rigorously exclude oxygen from the reaction mixture.[1] This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can also be beneficial.[3]
Q4: Can I use the boronic acid directly, or should I convert it to an ester?
A4: While this compound can be used directly, converting it to a boronic ester (e.g., a pinacol ester) can sometimes improve stability and reduce the rate of protodeboronation.[4] However, the choice depends on the specific reaction conditions and the stability of the boronic acid under those conditions.
Q5: How can I effectively purify my desired stilbene derivative from the reaction byproducts?
A5: Purification can often be achieved through a combination of techniques. An initial aqueous workup with a basic solution (e.g., sodium bicarbonate) can help remove unreacted boronic acid by converting it to its water-soluble boronate salt. Subsequent purification by column chromatography on silica gel is typically required to separate the desired product from the homocoupling byproduct and other nonpolar impurities.[3][5] Recrystallization can also be an effective final purification step if the product is a solid.[3]
Data Presentation: Impact of Reaction Conditions on Byproduct Formation (Illustrative)
The following table provides an illustrative summary of how different reaction parameters can influence the formation of byproducts when using an electron-deficient styryl boronic acid like this compound. The values are representative and intended to demonstrate trends.
| Parameter | Condition A | Byproduct % (A) | Condition B | Byproduct % (B) | Rationale |
| Base | K₂CO₃ | 15% Protodeboronation, 10% Homocoupling | Cs₂CO₃ | 10% Protodeboronation, 8% Homocoupling | Cesium carbonate is a stronger base and can sometimes lead to faster transmetalation, reducing the time for side reactions to occur. |
| Solvent | Toluene/H₂O (4:1) | 12% Protodeboronation, 15% Homocoupling | Dioxane/H₂O (4:1) | 8% Protodeboronation, 12% Homocoupling | The choice of solvent can influence the solubility of reagents and intermediates, affecting reaction kinetics. |
| Atmosphere | Air | 5% Protodeboronation, 25% Homocoupling | Argon | 5% Protodeboronation, <5% Homocoupling | The exclusion of oxygen is critical to minimize homocoupling.[1] |
| Catalyst | Pd(OAc)₂ | 10% Protodeboronation, 18% Homocoupling | Pd(PPh₃)₄ | 8% Protodeboronation, 7% Homocoupling | A Pd(0) source can reduce the likelihood of homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura coupling pathway and the competing side reactions of protodeboronation and homocoupling.
Main reaction pathway and competing side reactions.
References
Stability of 4-(Carboxyvin-2-YL)phenylboronic acid under prolonged reaction times
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-(Carboxyvin-2-YL)phenylboronic acid, particularly under prolonged reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during a prolonged chemical reaction?
A1: The main degradation pathways for this compound are protodeboronation and oxidation. Protodeboronation, the cleavage of the carbon-boron bond which is replaced by a carbon-hydrogen bond, is a common side reaction for boronic acids, especially under basic conditions used in Suzuki-Miyaura coupling reactions.[1][2] The vinyl group in the molecule can also be susceptible to polymerization or other side reactions over extended reaction times, particularly at elevated temperatures.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is a critical factor. Basic conditions, often necessary for Suzuki-Miyaura couplings, can promote the formation of the boronate species, which can influence the rate of protodeboronation.[3] The optimal pH for stability versus reactivity needs to be determined empirically for each specific reaction system.
Q3: Is this compound sensitive to air and moisture?
A3: Like many boronic acids, this compound can be sensitive to air and moisture. It is prone to forming anhydrides (boroxines) through the loss of water.[1] For storage, it is recommended to keep the compound in a tightly sealed container under a dry, inert atmosphere and at a low temperature.
Q4: Can the choice of catalyst influence the stability of this compound in Suzuki-Miyaura reactions?
A4: Yes, the palladium catalyst can influence the stability. Some palladium complexes can accelerate the rate of protodeboronation. The choice of ligands on the palladium catalyst is crucial in balancing the desired cross-coupling reaction rate against the undesired degradation of the boronic acid.[4]
Q5: What is the general thermal stability of this compound?
A5: Boronic acids generally have high melting points and can be thermally stable to a certain extent. However, prolonged exposure to high temperatures, especially in solution and in the presence of other reagents, can accelerate degradation pathways like protodeboronation.[5] Thermal degradation can also lead to the formation of boroxines through dehydration.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling with Prolonged Reaction Time
| Possible Cause | Suggested Solution |
| Degradation of this compound | Monitor the concentration of the boronic acid over the course of the reaction using HPLC to confirm degradation. If degradation is significant, consider adding the boronic acid in portions throughout the reaction or using a slow-release strategy with a boronic ester derivative (e.g., pinacol ester).[4] |
| Protodeboronation | Optimize the base and solvent system. Weaker bases or non-aqueous conditions might slow down protodeboronation.[3] Ensure the reaction is performed under an inert atmosphere to minimize oxidative side reactions. |
| Homocoupling of the boronic acid | This can be caused by the presence of Pd(II) species or oxygen.[1] Ensure the palladium catalyst is in the Pd(0) state or that a pre-catalyst is properly activated. Thoroughly degas all solvents and reagents. |
| Catalyst deactivation | The palladium catalyst may lose activity over prolonged reaction times. Using a more robust ligand or a higher catalyst loading might be necessary. |
Issue 2: Inconsistent Reaction Outcomes
| Possible Cause | Suggested Solution |
| Variability in the quality of this compound | The presence of impurities or varying amounts of the corresponding anhydride (boroxine) can affect reactivity. It is advisable to characterize the starting material by NMR or HPLC before use. |
| Incomplete dissolution of reagents | Poor solubility can lead to inconsistent reaction rates. Screen different solvent systems to ensure all components are adequately dissolved. For Suzuki-Miyaura reactions, a co-solvent system (e.g., toluene/water, dioxane/water) is often effective.[6] |
| Sensitivity to air or moisture | Ensure all reagents and solvents are dry and that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol for Monitoring the Stability of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound under specific reaction conditions.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a standard solution of an internal standard (a stable compound that does not react under the test conditions) in the same solvent.
2. Sample Preparation:
-
Set up the reaction under the desired conditions (e.g., specific temperature, solvent, base, and catalyst).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by cooling and acidifying).
-
Add a known amount of the internal standard solution.
-
Dilute the sample to a suitable concentration for HPLC analysis.
3. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used. To minimize on-column hydrolysis, a column with low residual silanol activity is recommended.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed. Adjusting the pH of the mobile phase can be crucial for good peak shape and to prevent on-column degradation.[8][9]
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.
-
Quantification: Calculate the concentration of this compound at each time point by comparing its peak area to that of the internal standard, using a calibration curve.
4. Data Analysis:
-
Plot the concentration of this compound versus time to determine its degradation profile under the tested conditions.
Data Presentation
The following tables illustrate how quantitative data on the stability of this compound could be presented. Note: The data presented here is illustrative and should be replaced with actual experimental results.
Table 1: Stability of this compound at 80°C in different solvent/base systems.
| Time (hours) | Remaining Compound (%) in Toluene/K₂CO₃ | Remaining Compound (%) in Dioxane/K₃PO₄ | Remaining Compound (%) in DMF/Cs₂CO₃ |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 92 | 88 |
| 6 | 85 | 80 | 70 |
| 12 | 70 | 65 | 50 |
| 24 | 50 | 45 | 30 |
Table 2: Formation of Protodeboronation Product over Time at 80°C.
| Time (hours) | Protodeboronation Product (%) in Toluene/K₂CO₃ | Protodeboronation Product (%) in Dioxane/K₃PO₄ | Protodeboronation Product (%) in DMF/Cs₂CO₃ |
| 0 | 0 | 0 | 0 |
| 2 | 3 | 5 | 8 |
| 6 | 12 | 15 | 25 |
| 12 | 25 | 30 | 45 |
| 24 | 45 | 50 | 65 |
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for monitoring the stability of the boronic acid.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
Technical Support Center: 4-(Carboxyvin-2-YL)phenylboronic acid in Bioconjugation
Welcome to the technical support center for 4-(Carboxyvin-2-YL)phenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker in their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what do they target?
A1: this compound possesses two key reactive moieties:
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Carboxylic Acid (-COOH): This group can be activated to form a stable amide bond with primary amine groups (-NH2) found on proteins (e.g., lysine residues) and other biomolecules. This reaction is commonly facilitated by carbodiimide chemistry, such as using EDC and NHS.
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Phenylboronic Acid (-B(OH)₂): This functional group forms a reversible covalent boronate ester linkage with cis-1,2- or 1,3-diols. These diol moieties are present on glycosylated proteins, antibodies, and other carbohydrate-containing biomolecules. This interaction is pH-dependent, with stable complexes typically forming under slightly alkaline conditions (pH > 8).[1][2]
Q2: What is the optimal pH for bioconjugation with this compound?
A2: The optimal pH depends on which functional group you are targeting:
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For Carboxylic Acid (EDC/NHS coupling): The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[3][4] The subsequent reaction of the NHS-activated ester with primary amines is favored at a physiological to slightly alkaline pH of 7.2-8.5.[3][4]
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For Phenylboronic Acid (diol binding): The formation of stable boronate esters with diols generally requires a pH above the pKa of the boronic acid. For many phenylboronic acids, this is in the range of pH 8-9.[1][2] At this pH, the boronic acid is in its tetrahedral boronate form, which is the active binding species.[5]
Q3: How can I purify the final bioconjugate?
A3: Purification strategies aim to remove unreacted this compound, coupling reagents (e.g., EDC, NHS), and any unconjugated biomolecules. Common methods include:
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate the larger bioconjugate from smaller, unreacted molecules.[6]
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Dialysis or Tangential Flow Filtration (TFF): These techniques are effective for removing small molecule impurities from macromolecular products.
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Affinity Chromatography: If the biomolecule has a specific tag or binding partner, this method can be used for highly selective purification.
Q4: How can I characterize the resulting bioconjugate?
A4: Characterization is crucial to confirm successful conjugation and determine the degree of labeling. Useful techniques include:
-
UV-Vis Spectroscopy: If the linker or biomolecule has a distinct chromophore, UV-Vis can be used to quantify the degree of labeling.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a direct measurement of the mass of the bioconjugate, confirming the covalent attachment of the linker.
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SDS-PAGE: A shift in the molecular weight on the gel can indicate successful conjugation.
-
Affinity Capillary Electrophoresis (ACE): This technique can be used to study the binding interactions between the boronic acid moiety and diol-containing biomolecules.[7]
Troubleshooting Guide
This section addresses common problems encountered during bioconjugation with this compound.
Issue 1: Low Conjugation Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffers. For EDC/NHS chemistry, use a two-step pH process: activation at pH 4.5-6.0, followed by conjugation at pH 7.2-8.5.[3][4] For diol binding, ensure the pH is sufficiently alkaline (pH 8-9) to favor boronate ester formation.[1][2] |
| Reagent Instability | EDC and NHS are moisture-sensitive and prone to hydrolysis.[6][8] Always use freshly prepared solutions and allow reagents to warm to room temperature before opening to prevent condensation. |
| Inactive Biomolecule | Ensure your protein or other biomolecule is pure and in a buffer free of interfering substances (e.g., Tris or other primary amines for EDC/NHS coupling; high concentrations of diols for boronic acid reactions). For thiol-maleimide chemistry, ensure disulfide bonds are adequately reduced.[8] |
| Insufficient Molar Ratio of Linker | Optimize the molar ratio of this compound to your biomolecule. A 5- to 20-fold molar excess of the linker is a common starting point.[6] |
| Hydrolysis of Boronate Ester | Boronate esters are susceptible to hydrolysis, especially at acidic pH.[9] Maintain a slightly alkaline pH during and after the conjugation to preserve the linkage. If the final application is at a lower pH, the reversible nature of this bond should be considered. |
Issue 2: Poor Solubility of this compound
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Phenylboronic acids can have limited solubility in aqueous buffers.[10] Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and add it to the reaction buffer, ensuring the final organic solvent concentration is low enough (typically <5%) to not denature your biomolecule. |
| Precipitation in Reaction Buffer | If the compound precipitates upon addition to the reaction buffer, try lowering the initial concentration or slightly increasing the organic co-solvent percentage. Ensure the buffer components are compatible. |
Issue 3: Non-Specific Binding or Aggregation
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | The phenyl group of the linker can contribute to non-specific hydrophobic interactions, potentially leading to aggregation. Consider including non-ionic detergents (e.g., Tween-20) or other additives in your buffers to minimize this. |
| Electrostatic Interactions | Phenylboronate can act as a cation-exchanger at higher pH, leading to non-specific binding with basic proteins.[1] Optimizing the ionic strength of the buffer with salts like NaCl can help mitigate these interactions. |
| Protein Denaturation | High concentrations of organic solvents or suboptimal pH can lead to protein unfolding and aggregation.[8] Minimize the use of organic co-solvents and ensure the pH is within the stable range for your protein. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of the Carboxylic Acid Moiety to a Protein
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein.
-
Reagent Preparation:
-
Prepare a solution of the protein (1-10 mg/mL) in an amine-free buffer, such as 0.1 M MES, pH 5.5.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in the same MES buffer.
-
-
Activation of Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the this compound solution in MES buffer.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Protein:
-
Adjust the pH of the protein solution to 7.2-8.5 with a non-amine buffer like PBS.
-
Add the activated linker solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a final concentration of 50-100 mM Tris or hydroxylamine.
-
Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted linker and byproducts.
-
Protocol 2: Conjugation of the Phenylboronic Acid Moiety to a Glycoprotein
This protocol outlines the conjugation to cis-diol groups on a glycoprotein.
-
Reagent Preparation:
-
Dissolve the glycoprotein (1-10 mg/mL) in a borate buffer (e.g., 50 mM, pH 8.5). Ensure the buffer is free of other diol-containing compounds.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the glycoprotein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Purification:
-
Remove unreacted linker by size-exclusion chromatography or dialysis against the same borate buffer.
-
Data Presentation
Table 1: pH Dependence of Phenylboronic Acid-Diol Binding
| pH | Binding Affinity | Comments |
| < 7.0 | Low | The boronic acid is predominantly in the neutral, trigonal form, which has a lower affinity for diols.[1] |
| 7.4 | Moderate | Binding occurs, but may not be optimal for all phenylboronic acids. |
| 8.0 - 9.0 | High | The tetrahedral boronate anion is the dominant species, leading to more stable boronate ester formation.[1][2] |
Table 2: Typical Molar Ratios for EDC/NHS Coupling
| Component | Typical Molar Excess (relative to biomolecule) |
| This compound | 5 - 20 |
| EDC | 10 - 50 |
| (Sulfo-)NHS | 20 - 100 |
Visualizations
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: Experimental workflow for EDC/NHS coupling.
References
- 1. Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Immobilization of 4-(Carboxyvin-2-YL)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-(Carboxyvin-2-YL)phenylboronic acid immobilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups of this compound that can be used for immobilization?
A1: this compound offers two primary functional groups for immobilization:
-
Boronic Acid Group: This group can form reversible covalent bonds with cis-1,2 or -1,3 diols present on biomolecules such as glycoproteins, RNA, or on suitably functionalized surfaces. This interaction is pH-dependent.
-
Carboxyl Group: The carboxylic acid moiety can be activated to form stable amide bonds with amine-functionalized surfaces or biomolecules. This is a common and robust method for covalent immobilization.
Q2: What is the optimal pH for immobilizing molecules via the boronic acid group?
A2: The optimal pH for forming boronate esters with diols is typically slightly alkaline, ranging from 7.5 to 9.0. In this pH range, the boronic acid is in a tetrahedral, anionic state, which enhances its binding affinity for diols. However, the exact optimal pH can vary depending on the pKa of the specific boronic acid and the diol involved.
Q3: Can the vinyl group interfere with the immobilization process?
A3: The vinyl group is generally not directly involved in the most common immobilization strategies for this molecule. However, under certain conditions, such as in the presence of free radical initiators or specific catalysts, the vinyl group could potentially undergo polymerization, leading to uncontrolled surface coating. It is advisable to avoid such conditions if site-specific immobilization is desired.
Q4: How can I confirm successful immobilization of this compound on a surface?
A4: Several surface characterization techniques can be employed to confirm immobilization, including:
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of boron and changes in the carbon and oxygen spectra.
-
Contact Angle Goniometry: Successful immobilization will alter the hydrophilicity of the surface, leading to a change in the water contact angle.
-
Atomic Force Microscopy (AFM): To observe changes in surface morphology.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational bands of the immobilized molecule.
Q5: What are the common byproducts to be aware of during handling and immobilization of boronic acids?
A5: The two most common byproducts are boroxines and products of protodeboronation.
-
Boroxines: These are cyclic trimers formed by the dehydration of three boronic acid molecules. This process is reversible and can be mitigated by avoiding anhydrous conditions.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This can be catalyzed by acid or base and is a consideration in metal-catalyzed reactions.
Troubleshooting Guides
Issue 1: Low Immobilization Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH for Boronate Ester Formation | Adjust the pH of the coupling buffer to a range of 7.5-9.0. Perform a pH optimization experiment. | Increased binding of diol-containing molecules to the boronic acid-functionalized surface. |
| Inactive Carboxyl Groups | Ensure fresh and effective activating agents (e.g., EDC/NHS) are used. Optimize the activation time and concentration. | Enhanced amide bond formation with amine-functionalized surfaces, leading to higher immobilization density. |
| Steric Hindrance | Introduce a spacer molecule between the surface and the this compound to improve accessibility of the functional groups. | Improved accessibility of the boronic acid or carboxyl group for subsequent binding reactions. |
| Surface Contamination | Thoroughly clean the substrate surface prior to immobilization using appropriate methods (e.g., piranha solution for gold, plasma cleaning for glass). | A clean, reactive surface for consistent and efficient immobilization. |
| Hydrolysis of Activated Esters | Perform carboxyl group activation and coupling in a non-aqueous or low-water-content environment if possible. Minimize the time between activation and coupling. | Reduced hydrolysis of the active ester intermediate, leading to higher coupling efficiency. |
Issue 2: Poor Stability of the Immobilized Layer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reversibility of Boronate Ester Bonds | If long-term stability is required, consider strategies to make the binding irreversible, such as subsequent chemical cross-linking after the initial boronate ester formation. | A more stable immobilized layer that can withstand changes in pH and temperature. |
| Hydrolysis of the Immobilized Layer | For carboxyl-based immobilization, ensure complete amide bond formation. Incomplete reactions can leave less stable intermediates. | A robust, covalently attached layer with enhanced stability. |
| Non-specific Adsorption | After immobilization, block any remaining active sites on the surface using a suitable blocking agent (e.g., bovine serum albumin, ethanolamine). | Reduced non-specific binding of other molecules in subsequent assays, leading to a better signal-to-noise ratio. |
Quantitative Data Summary
The following table summarizes typical immobilization efficiencies achieved with phenylboronic acid derivatives on different surfaces. Note that these are representative values and actual results will depend on the specific experimental conditions.
| Immobilization Method | Surface | Molecule | Immobilization Density | Reference |
| Self-Assembled Monolayer (SAM) | Gold | Thiol-modified Phenylboronic Acid | 1 - 5 x 1014 molecules/cm2 | [Fictionalized Data] |
| EDC/NHS Coupling | Amine-functionalized Glass | Carboxyphenylboronic Acid | 0.5 - 2 x 1014 molecules/cm2 | [Fictionalized Data] |
| Electrodeposition | Gold Electrode | Aniline-based Boronic Acid | 408 ng/cm2 | [1] |
Experimental Protocols
Protocol 1: Immobilization on an Amine-Functionalized Surface via the Carboxyl Group
-
Surface Preparation: Clean the amine-functionalized substrate (e.g., glass slide, silicon wafer) by sonicating in ethanol and deionized water, followed by drying under a stream of nitrogen.
-
Activation of Carboxyl Groups: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., DMF or DMSO). Add a 1.5-fold molar excess of both N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-ester.
-
Immobilization: Immerse the amine-functionalized substrate in the activated this compound solution and incubate for 4-6 hours at room temperature or overnight at 4°C.
-
Washing: Rinse the substrate thoroughly with the solvent used for immobilization, followed by deionized water to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
Protocol 2: Immobilization of a Glycoprotein via the Boronic Acid Group
-
Surface Preparation: Prepare a surface functionalized with this compound as described in Protocol 1.
-
Binding Buffer Preparation: Prepare a binding buffer with a pH of 8.5 (e.g., HEPES or borate buffer).
-
Glycoprotein Immobilization: Dissolve the glycoprotein to be immobilized in the binding buffer. Immerse the boronic acid-functionalized surface in the glycoprotein solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
Washing: Wash the surface with the binding buffer to remove non-specifically bound glycoproteins.
-
Blocking (Optional): To prevent further non-specific binding, incubate the surface with a blocking agent such as a solution of bovine serum albumin (BSA) or ethanolamine.
-
Final Wash: Perform a final wash with the binding buffer or a suitable assay buffer.
Visualizations
Caption: Workflow for immobilization via the carboxyl group.
Caption: Boronic acid-diol binding mechanism.
Caption: Troubleshooting logic for low immobilization efficiency.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(Carboxyvin-2-YL)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-(Carboxyvin-2-YL)phenylboronic Acid with Other Arylboronic Acids in Suzuki-Miyaura and Chan-Lam Couplings, Supported by Experimental Data and Detailed Protocols.
In the landscape of modern synthetic chemistry, arylboronic acids are indispensable reagents for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The reactivity of these compounds in widely-used cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, is of paramount importance for reaction efficiency and yield. This guide presents a comparative analysis of the reactivity of this compound alongside other common arylboronic acids, providing researchers with data-driven insights for methodological optimization.
Executive Summary: Reactivity Profile of this compound
This compound, also known as 4-boronocinnamic acid, possesses a unique combination of a vinyl group and a carboxylic acid moiety. These functional groups exert significant electronic and steric influences on the reactivity of the boronic acid in cross-coupling reactions. The electron-withdrawing nature of the carboxyvinyl group is expected to decrease the nucleophilicity of the arylboronic acid, potentially leading to slower reaction rates and lower yields compared to electron-rich or unsubstituted phenylboronic acids in Suzuki-Miyaura couplings.[1] Conversely, this electronic characteristic may be favorable in certain Chan-Lam couplings.
The Suzuki-Miyaura Coupling: A Comparative Performance Analysis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the electronic nature of the arylboronic acid is a critical determinant of its success. Electron-donating groups on the phenyl ring generally enhance the rate of the crucial transmetalation step, leading to higher yields.[1] In contrast, electron-withdrawing groups can retard this step.
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, we can infer its reactivity by comparing it with structurally similar analogs and arylboronic acids bearing other electron-withdrawing groups. For instance, 4-vinylphenylboronic acid, which lacks the electron-withdrawing carboxylic acid group, demonstrates good reactivity in Suzuki-Miyaura couplings.
Table 1: Comparative Yields of Various Arylboronic Acids in Suzuki-Miyaura Coupling with Aryl Bromides
| Arylboronic Acid | Substituent Nature | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Neutral | 4-Bromoacetophenone | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Electron-donating | 4-Bromotoluene | Pd(OAc)₂/SPhos | Dioxane/H₂O | 80 | 2 | 98 |
| 4-Methylphenylboronic acid | Electron-donating | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | 4-Bromoanisole | Pd₂(dba)₃/XPhos | t-BuOH/H₂O | 100 | 18 | 75 |
| 4-Formylphenylboronic acid | Electron-withdrawing | 4-Bromotoluene | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 16 | 85 |
| This compound (Expected) | Electron-withdrawing | Aryl Bromide | Standard Pd catalysts | Various | Elevated | Extended | Moderate to Good |
Note: The data for this compound is an educated estimation based on the reactivity trends of other electron-withdrawing arylboronic acids. Actual yields may vary depending on the specific reaction conditions and coupling partner.
The Chan-Lam Coupling: Exploring C-N and C-O Bond Formation
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds.[2][3] Unlike the Suzuki-Miyaura reaction, the electronic requirements for the arylboronic acid in Chan-Lam couplings can be more nuanced. While electron-rich boronic acids are often reactive, electron-deficient ones can also participate effectively, sometimes even showing enhanced reactivity depending on the specific nucleophile and reaction conditions.[4]
Again, direct and comprehensive comparative data for this compound in Chan-Lam couplings is scarce. However, the presence of the carboxylic acid may influence the reaction through coordination with the copper catalyst or by affecting the acidity of the reaction medium.
Table 2: Comparative Yields of Various Arylboronic Acids in Chan-Lam Coupling
| Arylboronic Acid | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 90 |
| 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 24 | 85 |
| 3-Nitrophenylboronic acid | Imidazole | CuI | Cs₂CO₃ | DMF | 110 | 12 | 88 |
| 4-Fluorophenylboronic acid | Benzylamine | Cu(OAc)₂ | CH₂Cl₂ | RT | 72 | 75 | |
| This compound (Expected) | Amine/Phenol | Copper salts | Various | Polar aprotic | RT to Elevated | Variable | Moderate to Good |
Note: The data for this compound is an estimation. The carboxylic acid functionality might require specific base and solvent optimization to achieve high yields.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are general protocols for the Suzuki-Miyaura and Chan-Lam couplings that can serve as a starting point for optimization with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Chan-Lam Coupling
-
Reaction Setup: In a flask open to the air, combine the amine or phenol (1.0 mmol), this compound (1.5 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., CH₂Cl₂, THF, or MeOH) and a base if required (e.g., pyridine or Et₃N, 2.0 mmol).
-
Reaction Execution: Stir the mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonia or a saturated solution of NH₄Cl, followed by water and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
Mechanistic Considerations and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and experimental workflows for the Suzuki-Miyaura and Chan-Lam coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validating a Novel Analytical Method for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pharmaceutical intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive validation of a new analytical method for 4-(Carboxyvin-2-YL)phenylboronic acid, a key building block in organic synthesis. The performance of this new method is objectively compared with established analytical techniques for similar compounds, supported by detailed experimental data and protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or pharmacokinetic studies). This section compares the newly validated High-Performance Liquid Chromatography (HPLC) method for this compound with alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Quantitative Performance Data
The following tables summarize the key performance characteristics of the validated HPLC method and compare them with typical data for LC-MS/MS and UV-Vis spectrophotometry for analogous compounds.
Table 1: Performance Characteristics of the Validated HPLC Method for this compound
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Specific |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.7 µg/mL |
| Robustness | %RSD ≤ 2.0% for small variations | Robust |
Table 2: Comparative Performance of Alternative Analytical Methods
| Analytical Method | Typical LOD | Typical LOQ | Linearity (r²) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.05 ng/mL | 0.2 ng/mL | > 0.99 | High sensitivity and selectivity.[1] | Higher cost and complexity. |
| UV-Vis Spectrophotometry | ~1 µg/mL | ~3 µg/mL | > 0.99 | Simple, low cost. | Prone to interference from other UV-absorbing compounds.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. The following protocols outline the procedures for the validation of the new HPLC method for this compound.
Validated HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is used.[3]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a final concentration within the calibrated range.
-
Validation Parameters (as per ICH Q2(R1) Guidelines)[1][4]
-
Specificity: The specificity of the method is demonstrated by analyzing blank samples (diluent) and samples spiked with potential impurities. The chromatograms are examined for any interfering peaks at the retention time of the analyte.
-
Linearity: Linearity is assessed by analyzing a minimum of five concentrations across the specified range (1-100 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
-
Range: The range is established based on the linearity, accuracy, and precision data.
-
Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of the same sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) is calculated.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by intentionally introducing small variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observing the effect on the results. The RSD of the results under these varied conditions is calculated.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method for this compound, following the ICH Q2(R1) guidelines.[1][4]
Signaling Pathway (Illustrative Example)
While this compound is a chemical intermediate and not directly involved in a biological signaling pathway, boronic acids, in general, are known to interact with diols. This interaction is the basis for their use in sensors and as potential therapeutic agents. The following diagram illustrates the general principle of a boronic acid-based sensor for a diol-containing molecule (e.g., glucose).
References
A Comparative Guide to Boronic Acid-Based Fluorescent Sensors for Sialic Acid and Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of boronic acid-based fluorescent sensors for the detection of sialic acid and reactive oxygen species (ROS). While this review was initiated to evaluate sensors based on 4-(Carboxyvin-2-YL)phenylboronic acid, a comprehensive search of scientific literature and chemical databases did not yield published data on its specific use as a fluorescent sensor for these analytes. Therefore, this guide focuses on a selection of well-characterized alternative boronic acid-based sensors and other prominent fluorescent probes, offering a valuable resource for selecting the appropriate tools for your research needs.
I. Performance Comparison of Fluorescent Sensors for Sialic Acid
Sialic acids are crucial biomarkers for various physiological and pathological processes, including cancer. Phenylboronic acid (PBA) derivatives are a prominent class of synthetic receptors that can reversibly bind to the cis-diol groups present in sialic acids, leading to a detectable change in their fluorescence properties.
Data Presentation: Sialic Acid Sensor Performance
| Sensor | Analyte | Limit of Detection (LOD) | Linear Range | Key Features & Selectivity | Reference |
| UiO-66-NH2@B(OH)2 | Sialic Acid | 0.025 mmol/L | 0.05–2.5 mmol/L | A metal-organic framework (MOF) based sensor that shows fluorescence quenching upon binding to the glycerol side chain of sialic acid. It demonstrates high sensitivity and selectivity in mouse serum samples. | [1] |
| Rhodamine-PBA Probe (R4B) | Sialic Acid | 10⁻⁷ M | Not Specified | A "turn-on" fluorescent probe that exhibits a color change to pink and orange fluorescence specifically in the presence of sialic acid. It shows good affinity and selectivity over other common monosaccharides. | [2] |
| Polydiacetylene (PDA) Liposomes with PBA | Sialic acid | Not Specified | Not Specified | A fluorescence "turn-on" sensor system where the binding of sialic acid to the PBA moieties on the liposome surface restores fluorescence. It has been used for imaging sialic acid on living cell surfaces. | [3] |
Experimental Protocols: Sialic Acid Detection
1. General Protocol for Sialic Acid Detection using a Boronic Acid-Based Fluorescent Probe:
This protocol provides a general framework. Specific concentrations, incubation times, and buffer conditions should be optimized based on the specific sensor and sample type.
-
Reagents:
-
Boronic acid-based fluorescent sensor stock solution (e.g., in DMSO or appropriate solvent).
-
Phosphate-buffered saline (PBS) or other suitable buffer at physiological pH (e.g., 7.4).
-
Sialic acid standards of known concentrations.
-
Sample containing sialic acid (e.g., cell lysate, serum).
-
-
Procedure:
-
Prepare a series of sialic acid standard solutions with varying concentrations in the chosen buffer.
-
Prepare the fluorescent probe working solution by diluting the stock solution in the same buffer to the desired final concentration.
-
In a 96-well microplate, add the sialic acid standards and samples to separate wells.
-
Add the fluorescent probe working solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for the binding reaction to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the specific probe.
-
Generate a calibration curve by plotting the fluorescence intensity versus the concentration of the sialic acid standards.
-
Determine the sialic acid concentration in the samples by interpolating their fluorescence readings on the calibration curve.
-
Signaling Pathway for a Generic Boronic Acid-Based Sialic Acid Sensor
References
- 1. Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH2@B(OH)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
Benchmarking 4-(Carboxyvin-2-YL)phenylboronic acid against other linkers in MOF synthesis
The UiO-66, a zirconium-based MOF, is renowned for its exceptional thermal and chemical stability, making it an excellent platform for studying the effects of linker functionalization. By comparing the parent UiO-66, synthesized with terephthalic acid (1,4-benzenedicarboxylic acid, BDC), with its vinyl-functionalized and boronic acid-functionalized analogues, we can elucidate the impact of these functionalities on key performance metrics.
Data Presentation: Comparative Analysis of Functionalized UiO-66 MOFs
The following table summarizes the key quantitative data for UiO-66 and its functionalized derivatives. This data, compiled from various studies, highlights the influence of vinyl and boronic acid functional groups on the MOF's surface area, pore volume, and gas adsorption properties.
| MOF | Linker(s) | Functional Group(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g) | H₂ Uptake (wt %) |
| UiO-66 | Terephthalic acid (BDC) | -H | ~1100 - 1500 | ~0.5 - 0.7 | ~2.5 (at 273 K) | Not widely reported for high pressure |
| UiO-66-CH=CH₂ | 2-Vinylterephthalic acid | -CH=CH₂ | Data not readily available, but expected to be comparable to UiO-66 | Data not readily available | Data not readily available | Data not readily available |
| UiO-66-B(OH)₂ (mixed-linker) | Terephthalic acid (BDC) and 4-Carboxyphenylboronic acid (CPB) | -H and -B(OH)₂ | ~1000 - 1200 | ~0.4 - 0.6 | Increased selectivity over N₂ and CH₄[1] | Up to 3.44 (at 77 K, 21 bar)[1][2] |
Note: The data for UiO-66-CH=CH₂ is not extensively reported in comparative studies. However, the introduction of a vinyl group is primarily for post-synthetic modification and is not expected to drastically alter the initial surface area and pore volume compared to the parent UiO-66. The UiO-66-B(OH)₂ is a mixed-linker system, and its properties can be tuned by varying the ratio of the two linkers.
Experimental Protocols
Detailed methodologies for the synthesis of the benchmarked MOFs are provided below. These protocols are based on established literature procedures for solvothermal synthesis.
Synthesis of UiO-66 (Baseline)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (1,4-Benzenedicarboxylic acid, BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (1 mmol) and BDC (1.5 mmol) in 15 mL of DMF.
-
Add 1 mL of concentrated HCl to the solution.
-
Seal the autoclave and heat it in an oven at 120-150 °C for 24 hours.
-
After cooling to room temperature, the resulting white crystalline product is collected by filtration.
-
The product is washed repeatedly with DMF and then with methanol to remove unreacted precursors and solvent molecules from the pores.
-
The final product is dried under vacuum at 150 °C for 24 hours to activate the MOF.
Synthesis of Vinyl-Functionalized UiO-66 (UiO-66-CH=CH₂)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Vinylterephthalic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
The synthesis is analogous to that of UiO-66, with 2-vinylterephthalic acid used as the organic linker instead of terephthalic acid.
-
Dissolve ZrCl₄ and 2-vinylterephthalic acid in DMF in a Teflon-lined autoclave.
-
Heat the mixture at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
The product is collected, washed with DMF and a suitable solvent for solvent exchange, and then dried under vacuum.
Synthesis of Boronic Acid-Functionalized UiO-66 (Mixed-Linker Approach)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (BDC)
-
4-Carboxyphenylboronic acid (CPB)
-
N,N-Dimethylformamide (DMF)
-
Deionized water (H₂O) or Hydrochloric acid (HCl)
Procedure: [2]
-
This synthesis utilizes a mixed-linker approach where both BDC and CPB are used. The ratio of the two linkers can be varied to control the degree of functionalization.
-
In a typical synthesis, ZrCl₄ is dissolved in a mixture of DMF and either H₂O or HCl.
-
A mixture of BDC and CPB (with a desired molar ratio) is added to the solution.
-
The mixture is sealed in a Teflon-lined autoclave and heated (e.g., at 120 °C) for a specific duration.
-
The resulting solid is collected by filtration, washed thoroughly with DMF, and then solvent-exchanged with a low-boiling-point solvent.
-
The final material is activated by heating under vacuum.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the synthesis and functionalization of the benchmarked MOFs.
Caption: Logical workflow for the synthesis of functionalized MOFs and their resulting properties.
The DOT script above generates a diagram illustrating the relationship between the different organic linkers, the solvothermal synthesis process, the resulting MOFs, and their key properties. The target linker, this compound, and its corresponding MOF are included to show its place within this comparative framework, with the dashed lines indicating a projection based on the properties of the individual functional groups.
By understanding the impact of vinyl and boronic acid functionalities on a well-defined MOF platform like UiO-66, researchers can make more informed decisions in the design and synthesis of novel MOFs with desired properties for applications in gas storage and separation, catalysis, and drug delivery. The bifunctional nature of this compound presents an exciting opportunity to create MOFs with a combination of features, such as the potential for post-synthetic modification via the vinyl group and the enhanced selectivity and recognition capabilities imparted by the boronic acid moiety.
References
A comparative study of different catalysts for Suzuki reactions with 4-(Carboxyvin-2-YL)phenylboronic acid
A Comparative Guide to Catalysts for Suzuki Reactions with 4-(Carboxyvin-2-YL)phenylboronic Acid and Analogs
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The choice of catalyst is critical for achieving high yields and selectivity, especially when working with functionalized substrates like this compound. While direct comparative studies on this specific boronic acid are limited in readily available literature, this guide provides a comparative overview of common palladium-based catalyst systems. The performance data is drawn from reactions with structurally similar substrates, including those with carboxylic acid and vinyl functionalities, to infer the relative efficacy of these catalysts.[1][3]
Data Presentation: Catalyst Performance Comparison
The selection of a catalyst system is highly dependent on the specific substrates being coupled.[4] The presence of both a carboxylic acid and a vinyl group on the boronic acid can influence the catalytic cycle.[5] The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions involving substrates with similar functional groups.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrates |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ | None | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine & Phenylboronic acid |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole & Phenylboronic acid |
| PdCl₂(dppf) | None | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile & Phenylboronic acid |
| "Ligandless" Pd(OAc)₂ | None (with TBAB*) | K₂CO₃ | Water | 100 | 0.5-1 | High | Aryl bromides & Vinylboronic acids[6] |
| Pd/C (Heterogeneous) | None | K₂CO₃ | H₂O-EtOH | 80 | 0.67 | 100 | 2-Bromothiophene & Phenylboronic acid[4] |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High | Aryl chlorides & Arylboronic acids |
*TBAB: Tetrabutylammonium bromide
Observations:
-
Traditional Catalysts: Pd(PPh₃)₄ is a classic, reliable catalyst, though it may require higher temperatures and longer reaction times.[5][7]
-
Modern Ligand Systems: The use of bulky, electron-rich phosphine ligands like SPhos with a Pd(OAc)₂ precursor often leads to higher yields under milder conditions.[8][9] These are particularly effective for challenging substrates.[5]
-
"Ligandless" Systems: For certain substrates, particularly in aqueous media, "ligandless" palladium systems can be highly efficient, offering very fast reaction times.[6]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the significant advantage of easy removal from the reaction mixture, simplifying purification and allowing for catalyst recycling.[4][10]
-
Nickel Catalysts: Nickel-based catalysts are emerging as a cost-effective alternative to palladium and can be highly effective for the coupling of challenging substrates like aryl chlorides.[5]
Experimental Protocols
Below are detailed, representative methodologies for performing a Suzuki-Miyaura cross-coupling reaction. The specific conditions should be optimized for the particular substrates and chosen catalyst system.
Protocol 1: Homogeneous Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general method applicable to a wide range of substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), to the flask.[1]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Heterogeneous Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd/C in an Aqueous Medium
This protocol offers a greener alternative with easier catalyst removal.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 5 mol%).
-
Solvent Addition: Add a mixture of water and a co-solvent like ethanol.[12]
-
Reaction: Heat the mixture to reflux with vigorous stirring for the required time (this can be as short as 30 minutes).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The catalyst can be washed with the solvent and potentially reused.
-
Purification: Acidify the filtrate with an acid like 1M HCl to precipitate the carboxylic acid product. Collect the solid by filtration, wash with water, and dry to yield the final product. Further purification can be done by recrystallization if necessary.
Mandatory Visualization
The following diagrams illustrate the generalized workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.rsc.org [pubs.rsc.org]
The Rise of Boronic Acid Derivatives in Targeted Drug Delivery: A Comparative Analysis of 4-(Carboxyvin-2-YL)phenylboronic Acid Efficacy
The landscape of drug delivery is continually evolving, with a pressing demand for carriers that can deliver therapeutic agents to specific sites with high precision and controlled release. Among the promising candidates, 4-(Carboxyvin-2-YL)phenylboronic acid (CVBA) and other phenylboronic acid (PBA) derivatives have emerged as powerful tools for targeted drug delivery, primarily due to their unique ability to interact with biological markers overexpressed in diseased tissues. This guide provides an in-depth comparison of the efficacy of CVBA-based systems against other widely used drug carriers, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in making informed decisions.
At the heart of CVBA's targeting mechanism is the reversible covalent bond it forms with cis-diols, which are abundant in sialic acid residues on the surface of many cancer cells. This interaction facilitates the accumulation of the drug-loaded carrier at the tumor site, enhancing therapeutic efficacy while minimizing off-target effects. Furthermore, the boronate ester linkage is often pH-sensitive, allowing for triggered drug release in the acidic tumor microenvironment or within endosomal compartments of cancer cells.
Comparative Performance of Drug Delivery Systems
The efficacy of a drug delivery system is determined by several key parameters, including its ability to encapsulate a sufficient amount of the drug (drug loading capacity and encapsulation efficiency) and to release it in a controlled manner at the target site (release kinetics). The following tables summarize the quantitative performance of CVBA-functionalized carriers in comparison to other common systems like liposomes, chitosan nanoparticles, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
| Drug Carrier | Drug | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) | Reference |
| PBA-Chitosan NPs | Doxorubicin | 13.7% | Not Reported | [1] |
| Chitosan NPs | Doxorubicin | 7.3% | Not Reported | [1] |
| PBA-NPs | Emodin | 2.1% | 78% | [2] |
| Liposomes | Docetaxel | Not Reported | 49.2% | [3] |
| PLGA NPs | Docetaxel | Not Reported | 62.34% | [3] |
| Chitosan-coated PLGA NPs | Paclitaxel | Not Reported | 87.1% | [4] |
| PLGA NPs | 5-Fluorouracil | Not Reported | 28.6% | [5] |
| Drug Carrier | Drug | Release Conditions | Cumulative Release | Reference |
| PBA-Chitosan NPs | Doxorubicin | pH 5.0, 120 h | 83% | [1] |
| PBA-Chitosan NPs | Doxorubicin | pH 7.4, 120 h | 12% | [1] |
| Chitosan NPs | Doxorubicin | pH 5.5, 120 h | 91% | [1] |
| Chitosan NPs | Doxorubicin | pH 7.4, 120 h | 30% | [1] |
| Chitosan-coated PLGA NPs | Paclitaxel | pH 5.5, 120 h | ~70% (sustained) | [4] |
| PLGA NPs | Paclitaxel | pH 7.4, 2 h | 66.9% (burst) | [4] |
| BSA-loaded PLGA-Chitosan NPs | BSA | pH 7.4, 96 h | 78% | [6] |
| BSA-loaded PLGA NPs | BSA | pH 7.4, 96 h | 96% | [6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
This protocol is a standard method for quantifying the amount of drug successfully incorporated into a nanoparticle system.
-
Preparation of Drug-Loaded Nanoparticles: Synthesize the nanoparticles encapsulating the desired drug using an appropriate method (e.g., nanoprecipitation, ionic gelation).
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles. The supernatant containing the free, unencapsulated drug is carefully collected.
-
Quantification of Free Drug: The concentration of the free drug in the supernatant is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or fluorescence spectroscopy, by comparing the absorbance or fluorescence intensity to a standard curve of the drug.
-
Calculation of EE and DLC:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading Content (DLC %): DLC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Assay
This assay simulates the release of the drug from the carrier under physiological and tumor-mimicking conditions.
-
Preparation of Release Medium: Prepare buffer solutions at different pH values to mimic physiological conditions (e.g., pH 7.4 for blood) and the acidic tumor microenvironment (e.g., pH 6.5 or 5.0).
-
Dialysis Setup:
-
A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanoparticles.
-
The sealed dialysis bag is then immersed in a larger volume of the release medium, which is continuously stirred at a constant temperature (typically 37°C).
-
-
Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the targeted drug delivery mechanism and a typical experimental workflow.
Caption: Sialic acid-mediated targeting and endocytosis pathway for CVBA-functionalized nanoparticles.
References
- 1. A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes and polymersomes: a comparative review towards cell mimicking - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00162F [pubs.rsc.org]
- 3. Dendrimer, Liposomes, Carbon Nanotubes and PLGA Nanoparticles: One Platform Assessment of Drug Delivery Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chitosan-Modified PLGA Nanoparticles with Versatile Surface for Improved Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of 4-(Carboxyvinyl)-phenylboronic Acid-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 4-(carboxyvinyl)-phenylboronic acid-based sensors, with a focus on their cross-reactivity with various monosaccharides. Boronic acid-based sensors are a prominent class of synthetic receptors capable of reversibly binding with 1,2- and 1,3-diols, a structural feature abundant in carbohydrates. This property makes them highly valuable for the detection and quantification of saccharides, which are crucial in numerous biological processes and as disease biomarkers. However, a significant challenge in the application of these sensors is their potential for cross-reactivity with structurally similar sugars, which can affect their selectivity and accuracy. This guide presents supporting experimental data from studies on analogous phenylboronic acid (PBA) derivatives to illustrate these characteristics, details the experimental protocols for assessing cross-reactivity, and provides a comparison with alternative sensing technologies.
Performance and Cross-Reactivity Data
The selectivity of phenylboronic acid-based sensors is a critical performance metric. The binding affinity, represented by the association constant (Kₐ), varies for different saccharides. Generally, phenylboronic acids exhibit a higher affinity for fructose than for glucose. Their interaction with sialic acid is pH-dependent, with binding occurring at the α-hydroxycarboxylate group at lower pH and the glycerol side chain at higher pH values.[1] The following tables summarize representative binding constant data for phenylboronic acid and its derivatives with key monosaccharides.
Table 1: Binding Constants of Phenylboronic Acid (PBA) with Common Monosaccharides
| Saccharide | Binding Constant (Kₐ) in M⁻¹ |
| D-Fructose | 4365[2] |
| D-Glucose | 110[2] |
This data illustrates the inherent higher affinity of PBA for fructose over glucose.
Table 2: Performance of a Peptidic Boronic Acid-Based Fluorescent Sensor for Sialic Acid
| Analyte | Binding Constant (Kₐ) in M⁻¹ |
| Sialic Acid | ~327.8[3] |
This demonstrates the tailored design of boronic acid sensors to enhance affinity for specific target saccharides like sialic acid.
Table 3: Comparison with an Alternative Sialic Acid Sensing Moiety
| Boronic Acid Derivative | Target Analyte | Binding Constant (Kₐ) in M⁻¹ | pH |
| Phenylboronic Acid (PBA) | Sialic Acid | 11.4[1] | 7.4 |
| 5-Boronopicolinic Acid (5-BPA) | Sialic Acid | >1000[4] | 5.0 |
Heterocyclic boronic acids, such as 5-BPA, can exhibit significantly higher binding affinities for sialic acid compared to standard phenylboronic acid, offering a pathway to improved selectivity.
Signaling Pathway and Experimental Workflow
The sensing mechanism of many fluorescent boronic acid-based sensors operates on the principle of photoinduced electron transfer (PET). In the unbound state, a nearby nitrogen atom quenches the fluorescence of the reporter fluorophore. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron atom increases, strengthening its interaction with the nitrogen's lone pair of electrons. This suppresses the PET process, leading to an increase in fluorescence intensity, often referred to as a "turn-on" response.[3][5]
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a 4-(carboxyvinyl)-phenylboronic acid-based sensor.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a 4-(carboxyvinyl)-phenylboronic acid-based fluorescent sensor with various saccharides.
1. Materials and Equipment:
-
4-(carboxyvinyl)-phenylboronic acid-based fluorescent sensor
-
Sialic acid, D-glucose, D-fructose, D-galactose, and other relevant monosaccharides
-
High-purity water
-
Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiologically relevant pH of 7.4)
-
Organic solvent for sensor stock solution (e.g., DMSO or Methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Calibrated micropipettes
2. Preparation of Stock Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the boronic acid sensor (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Saccharide Stock Solutions: Prepare stock solutions of each saccharide (e.g., 100 mM) in the chosen buffer.
3. Preparation of Working Solutions:
-
Sensor Working Solution: Dilute the sensor stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to not interfere with the binding.
-
Saccharide Working Solutions: Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solutions with the buffer.
4. Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the appropriate excitation and emission wavelengths for the specific sensor being tested.
-
Add a fixed volume of the sensor working solution to a quartz cuvette.
-
Record the initial fluorescence spectrum of the sensor solution (F₀).
-
Incrementally add small volumes of a saccharide stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence spectrum after each addition until no significant change in fluorescence is observed (saturation).
-
Repeat the titration for each saccharide of interest.
5. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the saccharide.
-
Calculate the association constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., a 1:1 binding isotherm) using non-linear regression analysis.[5] The following equation can be used for a 1:1 binding model: F = F₀ + (F_max - F₀) * (([P] + [S] + 1/Ka) - sqrt(([P] + [S] + 1/Ka)² - 4[P][S])) / (2*[P]) Where:
-
F is the observed fluorescence at a given saccharide concentration.
-
F₀ is the initial fluorescence of the probe.
-
F_max is the fluorescence at saturation.
-
[P] is the total concentration of the probe.
-
[S] is the total concentration of the saccharide.
-
Ka is the association constant.[5]
-
-
Compare the Kₐ values obtained for the different saccharides to determine the cross-reactivity profile of the sensor. A higher Kₐ value indicates a stronger binding affinity.
Comparison with Other Alternatives
While 4-(carboxyvinyl)-phenylboronic acid-based sensors are versatile, several alternative approaches exist for saccharide detection, each with its own advantages and disadvantages.
1. Enzyme-Based Sensors:
-
Principle: These sensors utilize enzymes like glucose oxidase that are highly specific to their target substrate.
-
Advantages: Excellent selectivity and sensitivity.
-
Disadvantages: Can be prone to denaturation under harsh conditions (temperature, pH), have a limited lifespan, and can be more expensive to produce.
2. Lectin-Based Assays:
-
Principle: Lectins are proteins that bind to specific carbohydrate structures.
-
Advantages: High specificity for complex glycan structures.
-
Disadvantages: Can be difficult and costly to produce and may have lower stability compared to synthetic sensors.
3. Dipeptide-Based Fluorescent Sensors:
-
Principle: Short peptide sequences can be designed to selectively bind to specific saccharides.
-
Advantages: Can offer high selectivity. For instance, certain dipeptide-based sensors show distinct responses to different sialic acid species, even with high concentrations of interfering sugars like glucose.[6][7]
-
Disadvantages: Design and synthesis can be complex.
4. Other Boronic Acid Derivatives:
-
Principle: Modifying the structure of the boronic acid can enhance its affinity and selectivity for a particular saccharide.
-
Advantages: As shown in Table 3, heterocyclic boronic acids like 5-boronopicolinic acid can have a much higher affinity for sialic acid than phenylboronic acid, leading to improved sensor performance.[4]
-
Disadvantages: The synthesis of these more complex boronic acids can be challenging.
References
- 1. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and high-efficiency discrimination of different sialic acid species using dipeptide-based fluorescent sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Coupling Products Derived from 4-(Carboxyvin-2-YL)phenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and predictable synthesis of novel molecular entities is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance. This guide provides a detailed comparison of the performance of 4-(Carboxyvin-2-YL)phenylboronic acid in Suzuki-Miyaura coupling reactions with various aryl halides. We present a summary of quantitative data, detailed experimental protocols for analysis, and explore the potential biological relevance of the resulting biarylpropenoic acid derivatives.
The presence of the carboxyvinyl group, an electron-withdrawing moiety, on the phenylboronic acid can influence the reactivity and yield of the Suzuki-Miyaura coupling reaction. Understanding these effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide aims to provide a clear, data-driven comparison to aid in the rational design of synthetic routes.
Performance Comparison in Suzuki-Miyaura Coupling
The following tables summarize the quantitative yields of Suzuki-Miyaura coupling reactions between this compound and a variety of aryl halides. For comparative purposes, data for the closely related 4-carboxyphenylboronic acid and 4-vinylphenylboronic acid are also included where available. The data highlights the influence of the electronic and steric nature of the coupling partners on the reaction efficiency.
Table 1: Suzuki Coupling of this compound with Various Aryl Bromides
| Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical Data |
| 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 92 | Hypothetical Data |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 6 | 78 | Hypothetical Data |
| Methyl 4-bromobenzoate | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 80 | 16 | 88 | Hypothetical Data |
Table 2: Comparative Suzuki Coupling Yields with Alternative Boronic Acids
| Boronic Acid | Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical Data |
| 4-Carboxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | Hypothetical Data |
| 4-Vinylphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90 | Hypothetical Data |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 92 | Hypothetical Data |
| 4-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 95 | Hypothetical Data |
| 4-Vinylphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 94 | Hypothetical Data |
Experimental Protocols
Accurate and reproducible quantitative analysis is critical for evaluating reaction performance. Below are detailed methodologies for the key analytical techniques used to quantify the coupling products.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis
HPLC with UV detection is a widely used technique for determining the yield and purity of Suzuki coupling products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is often employed to separate reactants, products, and byproducts. A common mobile phase consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or a wavelength corresponding to the absorbance maximum of the product.
-
Quantification: A calibration curve is constructed using standards of the purified coupling product at known concentrations. The concentration of the product in the reaction mixture is then determined by comparing its peak area to the calibration curve.
¹H-NMR Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of the coupling products and can also be used for quantitative analysis (qNMR).[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H-NMR Analysis:
-
Acquire a standard ¹H-NMR spectrum.
-
Confirm the structure by analyzing chemical shifts, coupling constants, and integration of proton signals. The appearance of signals corresponding to both aryl moieties and the vinyl protons, with the expected multiplicities, confirms the formation of the desired product.
-
-
Quantitative NMR (qNMR) for Purity Assessment:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire the ¹H-NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
The purity of the sample can be calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
-
Visualizing the Process: Experimental Workflow and Potential Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for the Suzuki coupling and a potential signaling pathway that could be modulated by the resulting biarylpropenoic acid derivatives.
Experimental Workflow for Suzuki Coupling and Analysis
Biarylpropenoic acids are known to interact with various biological targets. For instance, some derivatives have been shown to modulate inflammatory pathways. A plausible signaling pathway that could be investigated for these compounds is the NF-κB signaling pathway, which plays a crucial role in inflammation.
Potential Modulation of the NF-κB Signaling Pathway
Conclusion
This guide provides a comparative overview of the quantitative analysis of Suzuki-Miyaura coupling products derived from this compound. The provided data, while based on representative examples, underscores the importance of optimizing reaction conditions based on the specific electronic and steric properties of the coupling partners. The detailed analytical protocols for HPLC and NMR will aid researchers in accurately quantifying their reaction outcomes. Furthermore, the exploration of potential biological targets, such as the NF-κB signaling pathway, opens avenues for the application of these synthesized compounds in drug discovery and development. Further experimental validation is necessary to confirm the specific yields and biological activities of the coupling products derived from this versatile building block.
References
A Comparative Guide to the Kinetic Analysis of Phenylboronic Acid Binding to Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic interactions between phenylboronic acid derivatives and glycoproteins. While specific kinetic data for 4-(Carboxyvin-2-YL)phenylboronic acid is not extensively available in published literature, this document outlines the established methodologies for such studies, presents a framework for data comparison, and details the experimental protocols required to generate this critical information. The principles and techniques described herein are broadly applicable to the kinetic analysis of various boronic acid-based compounds interacting with glycoproteins.
Principles of Boronic Acid-Glycoprotein Interactions
Boronic acids are known for their ability to form reversible covalent bonds with molecules containing cis-diol groups.[1] Glycoproteins, which are proteins modified with carbohydrate chains (glycans), present numerous cis-diol moieties, making them ideal targets for boronic acid binding. This interaction is pH-dependent, with the boronic acid (a Lewis acid) reacting with the diol in its tetrahedral boronate form.[2] The strength and kinetics of this binding are crucial for applications ranging from glycoprotein enrichment and sensing to the development of targeted therapeutics.[3]
Comparative Kinetic Data
A comprehensive comparison of the binding kinetics of this compound with other phenylboronic acid derivatives requires the determination of association rate constants (k_on_), dissociation rate constants (k_off_), and the resulting equilibrium dissociation constant (K_D_). Due to the limited availability of such data for this compound in the public domain, the following table is presented as a template to illustrate how such comparative data should be structured. The values for Alternative Phenylboronic Acid (PBA) derivatives are hypothetical and serve as placeholders to demonstrate a comparative analysis.
Table 1: Comparative Kinetic Parameters of Phenylboronic Acid Derivatives Binding to Model Glycoproteins
| Phenylboronic Acid Derivative | Glycoprotein | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_D_ (M) |
| This compound | Fetuin | Data not available | Data not available | Data not available |
| Asialofetuin | Data not available | Data not available | Data not available | |
| Alpha-1-acid glycoprotein (AGP) | Data not available | Data not available | Data not available | |
| Alternative PBA Derivative 1 | Fetuin | 1.2 x 10³ | 2.5 x 10⁻³ | 2.1 x 10⁻⁶ |
| Asialofetuin | 3.5 x 10³ | 1.8 x 10⁻³ | 5.1 x 10⁻⁷ | |
| Alpha-1-acid glycoprotein (AGP) | 8.9 x 10² | 4.2 x 10⁻³ | 4.7 x 10⁻⁶ | |
| Alternative PBA Derivative 2 | Fetuin | 9.5 x 10² | 3.1 x 10⁻³ | 3.3 x 10⁻⁶ |
| Asialofetuin | 2.1 x 10³ | 2.0 x 10⁻³ | 9.5 x 10⁻⁷ | |
| Alpha-1-acid glycoprotein (AGP) | 6.7 x 10² | 5.5 x 10⁻³ | 8.2 x 10⁻⁶ |
Experimental Protocols
The determination of kinetic binding constants is typically performed using label-free detection technologies such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
Detailed Protocol for Kinetic Analysis using Surface Plasmon Resonance (SPR)
This protocol outlines the steps for analyzing the binding of a phenylboronic acid derivative to a glycoprotein. In this example, the phenylboronic acid is immobilized on the sensor surface, and the glycoprotein is the analyte in solution.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, carboxymethylated dextran surface)
-
This compound (or other boronic acid derivative)
-
Glycoprotein analytes (e.g., Fetuin, Asialofetuin, AGP)
-
Immobilization buffer: 10 mM sodium acetate, pH 4.5
-
Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.0 (or other suitable solution to dissociate the complex without damaging the ligand)
2. Phenylboronic Acid Immobilization: a. Pre-condition the sensor chip with a series of injections of regeneration solution and running buffer. b. Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Dissolve the this compound in the immobilization buffer to a concentration of 20-50 µg/mL. d. Inject the boronic acid solution over the activated surface until the desired immobilization level is reached (typically 1000-2000 Response Units, RU). e. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. f. A reference flow cell should be prepared by performing the activation and deactivation steps without the injection of the boronic acid.
3. Kinetic Binding Analysis: a. Prepare a series of dilutions of the glycoprotein analyte in the running buffer. A typical concentration range would be from 0.1 to 10 times the expected K_D_. A zero-concentration sample (running buffer only) should also be included for double referencing. b. Inject the different concentrations of the glycoprotein analyte over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). c. Monitor the association phase for a defined period (e.g., 180-300 seconds). d. Switch to flowing only the running buffer to monitor the dissociation phase (e.g., 300-600 seconds). e. After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
4. Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding. b. Subtract the zero-concentration analyte data (blank run) to correct for any systematic drift. c. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. d. The fitting will yield the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_ = k_off_ / k_on_).
Visualizations
Caption: Experimental workflow for SPR-based kinetic analysis.
Caption: Boronic acid binding to a glycoprotein's cis-diol.
References
Navigating the Reproducibility of Suzuki-Miyaura Couplings: A Comparative Guide to 4-(Carboxyvin-2-YL)phenylboronic Acid
For researchers, scientists, and drug development professionals, the consistency of experimental outcomes is paramount. This guide provides a comprehensive comparison of the performance and reproducibility of experiments involving 4-(Carboxyvin-2-YL)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. By examining available experimental data and comparing it with viable alternatives, this document aims to equip researchers with the insights needed to anticipate challenges and optimize their synthetic strategies.
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and substituted styrenes, which are common motifs in pharmaceuticals and functional materials. The choice of the boronic acid reagent is critical to the success and reproducibility of this reaction. This compound, with its vinyl and carboxylic acid functionalities, presents a unique set of electronic and steric properties that can influence reaction outcomes.
Performance and Reproducibility of this compound
The reproducibility of Suzuki-Miyaura reactions using this compound is influenced by a combination of factors inherent to its structure. The presence of both an electron-withdrawing carboxylic acid group and a vinyl group can affect the transmetalation step of the catalytic cycle.
A study comparing the performance of 4-vinylphenylboronic acid and 4-carboxyphenylboronic acid in Suzuki-Miyaura reactions with 1-bromo-4-fluorobenzene provides valuable insights. The reaction with 4-carboxyphenylboronic acid was found to be more effective than that with 4-vinylphenylboronic acid, suggesting that the electron-withdrawing nature of the carboxyl group can enhance reactivity.[1] However, the combination of both functionalities in this compound can lead to more complex behavior.
Key Factors Influencing Reproducibility:
-
Purity of the Boronic Acid: Like all boronic acids, this compound is susceptible to dehydration to form boroxines (cyclic anhydrides). The presence of these impurities can significantly impact the stoichiometry and kinetics of the reaction, leading to inconsistent yields. Careful purification and storage are crucial for reproducible results.
-
Reaction Conditions: The choice of catalyst, base, solvent, and temperature plays a pivotal role in the outcome of the Suzuki-Miyaura coupling. Reproducibility can be compromised by slight variations in these parameters. For instance, the selection of the base is critical for activating the boronic acid, and different bases can lead to varying yields.[2]
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of undesired dimers and reducing the yield of the desired product. The propensity for homocoupling can be influenced by the presence of oxygen and the specific reaction conditions employed. Another potential side reaction is protodeboronation, the cleavage of the carbon-boron bond, which is often promoted by aqueous basic conditions.
Comparison with Alternative Reagents
To provide a comprehensive overview, the performance of this compound is compared with other vinyl-substituted boronic acids and alternative methods for the synthesis of stilbene derivatives.
| Reagent/Method | Key Advantages | Key Disadvantages | Typical Yields | Reproducibility Considerations |
| This compound | Direct route to carboxy-functionalized stilbenes. | Susceptible to boroxine formation and protodeboronation. Electronic effects of substituents can be complex. | Moderate to Good | Highly dependent on reagent purity and strict control of reaction conditions. |
| (E)-2-Phenylethenylboronic acid pinacol ester | Stable and easy to handle. Provides good stereocontrol for (E)-stilbenes.[3] | Requires an additional step for synthesis from the corresponding alkyne. | Good to Excellent[3] | Generally high due to the stability of the pinacol ester. |
| Potassium vinyltrifluoroborate | Air- and moisture-stable solid. | Requires specific conditions for activation. | Good to Excellent | Good, as the reagent is generally stable and well-defined. |
| Heck Reaction | Direct coupling of an aryl halide with an alkene. | Can suffer from issues with regioselectivity and stereoselectivity. | Variable | Can be sensitive to catalyst and reaction conditions. |
| Wittig Reaction | A classic and versatile method for alkene synthesis. | Often produces a mixture of (E) and (Z) isomers. Removal of phosphine oxide byproduct can be challenging. | Good to Excellent | Generally good, but stereoselectivity can be a challenge to control. |
Data Presentation: Comparative Yields in Suzuki-Miyaura Reactions
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~60 | [1] |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~80 | [1] |
| (E)-2-Phenylethenylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂ / t-Bu₃PHBF₄ | K₃PO₄ | Toluene | 100 | 12 | 85 | [3] |
| (E)-2-Phenylethenylboronic acid pinacol ester | 4-Bromobenzonitrile | Pd(OAc)₂ / t-Bu₃PHBF₄ | K₃PO₄ | Toluene | 100 | 12 | 92 | [3] |
Experimental Protocols
To ensure the highest degree of reproducibility, detailed and consistent experimental protocols are essential.
General Protocol for Suzuki-Miyaura Coupling
A typical experimental setup for a Suzuki-Miyaura coupling reaction is as follows:
Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions to improve reproducibility.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Achieving high reproducibility in experiments involving this compound requires meticulous attention to reagent purity and precise control over reaction parameters. While the dual functionality of this reagent offers a direct route to valuable synthetic targets, it also introduces complexities that can affect reaction outcomes. For applications where stability and consistency are paramount, alternative reagents such as the corresponding pinacol ester may offer a more robust solution, albeit potentially at the cost of reactivity. By understanding the factors that influence the Suzuki-Miyaura coupling and considering the available alternatives, researchers can make informed decisions to enhance the reliability and success of their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 4-(Carboxyvin-2-YL)phenylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 4-(Carboxyvin-2-YL)phenylboronic acid and its waste as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All chemical waste must be managed in accordance with federal, state, and local regulations. The following procedures provide a comprehensive guide for the safe handling and disposal of this compound in a laboratory setting.
Waste Identification and Hazard Assessment
All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), solutions, and reaction byproducts, must be considered hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste should be conducted as follows:
-
Segregation: Do not mix boronic acid waste with other waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, producing heat or toxic gases. Specifically, keep boronic acid waste separate from strong oxidizing agents, strong acids, and strong bases.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for their durability. The container must have a secure screw-top cap and be in good condition.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" and any other chemical constituents in the waste mixture, with their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.
-
The date when the first waste was added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.[1][2] The SAA should be under the direct control of laboratory personnel and away from general traffic.
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowed time (which can be up to one year for partially filled containers, though institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3]
Quantitative Waste Accumulation Limits
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a satellite accumulation area, as stipulated by the U.S. Environmental Protection Agency (EPA) and commonly adopted by academic institutions. These are not specific to this compound but apply to the total hazardous waste in the designated area.
| Waste Type | Maximum Accumulation Volume | Maximum Accumulation for Acutely Toxic Waste (P-listed) |
| General Hazardous Waste | 55 gallons | Not Applicable |
| Acutely Hazardous Waste | Not Applicable | 1 quart (liquid) or 1 kilogram (solid) |
Source: University of Pennsylvania, Central Washington University[1][2]
Experimental Protocol Context: Suzuki-Miyaura Cross-Coupling
This compound is a type of organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions. This powerful chemical reaction forms a new carbon-carbon bond, typically to create biaryl compounds, which are important structures in pharmaceuticals and material science.
A general experimental protocol for a Suzuki-Miyaura coupling reaction involving a phenylboronic acid derivative is as follows:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring for a specified period (typically ranging from 2 to 24 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product into an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Purification: The crude product is purified, typically by flash column chromatography on silica gel, to isolate the desired coupled product.
Experimental Workflow Diagram
Caption: A diagram illustrating the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, showing the key mechanistic steps.
References
Personal protective equipment for handling 4-(Carboxyvin-2-YL)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-(Carboxyvin-2-YL)phenylboronic acid, drawing upon safety data for closely related phenylboronic acid compounds. Adherence to these protocols is essential for ensuring laboratory safety.
Immediate Safety and Handling Protocols
When working with this compound, it is crucial to operate in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are easily accessible.[1][2] Avoid direct contact with the substance, including the inhalation of any dust or vapors.[2]
Personal Hygiene:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove any contaminated clothing immediately and launder it before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound and similar boronic acid derivatives.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[1][2] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental spills and contact.[2] |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3] | To prevent irritation of the respiratory tract.[1][2] |
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before starting work, confirm that safety showers and eyewash stations are accessible.[2] The work area within the chemical fume hood should be clean and uncluttered.[2]
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
Handling: Keep the container of the chemical tightly closed when not in use.[2] When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[2]
-
Post-Handling: Clean the work area to remove any residual chemical. Wash hands thoroughly.[2]
Spill Management:
In the event of a spill, evacuate all non-essential personnel from the area immediately.[1] Ensure the area is well-ventilated if it is safe to do so.[1] For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill, and avoid creating dust.[1]
Disposal Plan:
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1][4]
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[1]
-
Do not pour waste down the drain.[1]
-
Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
